1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
Description
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Properties
IUPAC Name |
1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIATYLCSWNRCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Master File: 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
Executive Summary: The Strategic Scaffold
In the landscape of modern medicinal chemistry, 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (CAS 1181577-49-0) represents a high-value electrophilic building block.[1] It serves as the activated gateway to the N-substituted-gamma-lactam pharmacophore, a structural motif prevalent in neurotherapeutics (racetams), anti-inflammatory agents (MMP inhibitors), and antimicrobial scaffolds.[1]
Unlike simple aliphatic acid chlorides, this compound offers a rigidified, non-planar core that mimics peptide
Chemical Profile & Reactivity
| Property | Specification |
| Chemical Name | 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride |
| Molecular Formula | |
| Molecular Weight | 229.70 g/mol |
| Core Scaffold | |
| Reactive Group | Acyl Chloride (Electrophile) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols.[1] |
| Stability | Moisture sensitive; hydrolyzes to parent acid.[1] Store under |
Reactivity Logic: The C3-position of the pyrrolidone ring is electronically unique.[1] The carbonyl chloride is activated for nucleophilic attack, but the adjacent lactam ring imparts steric constraints that influence stereoselectivity during coupling.[1] The cyclohexyl group at N1 acts as a bulky shield, protecting the lactam nitrogen from metabolic dealkylation.[1]
Synthetic Pathway & Mechanism
The synthesis of CAS 1181577-49-0 is a two-stage process rooted in "green" atom-economic chemistry.[1] It begins with the condensation of Itaconic Acid and Cyclohexylamine , followed by activation using a chlorinating agent.[1]
Stage 1: The Aza-Michael Melt (Formation of Parent Acid) [1]
-
Reaction: Cyclohexylamine attacks the
-carbon of Itaconic acid (Aza-Michael addition), followed by intramolecular cyclization (lactamization).[1] -
Why this route? It avoids toxic solvents and utilizes renewable itaconic acid.[1] The reaction is driven by the thermodynamic stability of the 5-membered lactam ring.[1]
Stage 2: Activation (Formation of Acid Chloride) [1]
-
Reaction: The parent acid (1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid) is treated with Thionyl Chloride (
).[1] -
Catalysis: A catalytic amount of DMF forms the Vilsmeier-Haack reagent (
), which activates the carboxylic acid oxygen, facilitating the substitution by chloride.[1]
Pathway Visualization
Figure 1: Synthetic workflow from raw materials to the activated scaffold.
Detailed Experimental Protocols
Safety Warning: Work must be performed in a functioning fume hood. Thionyl chloride releases HCl and
Protocol A: Synthesis of Parent Acid (Precursor)
-
Stoichiometry: Charge a round-bottom flask with Itaconic Acid (1.0 equiv) and water (3 mL/g).
-
Addition: Add Cyclohexylamine (1.0 equiv) dropwise.[1] Exothermic reaction.
-
Reflux: Heat the mixture to reflux (100°C) for 12 hours. The solution will initially be clear and may darken slightly.
-
Isolation: Cool to room temperature. Acidify with 5% HCl to pH 2.[1] The product precipitates as a white solid.[2]
-
Purification: Filter and recrystallize from water/ethanol.
-
Validation Point: Check MP (~160-162°C) and LC-MS (
).
-
Protocol B: Activation to Acid Chloride (CAS 1181577-49-0) [1]
-
Setup: Dry the Parent Acid thoroughly (vacuum oven, 50°C) to remove trace water.[1] Water destroys the reagent.[3]
-
Reaction: Suspend Parent Acid (10 g, 47.3 mmol) in anhydrous Toluene (50 mL).
-
Activation: Add Thionyl Chloride (
, 1.5 equiv) and 2 drops of dry DMF. -
Heating: Heat to 70-80°C. Gas evolution (
) indicates reaction progress. Stir for 3-4 hours until gas evolution ceases and the solid dissolves. -
Workup: Evaporate solvent and excess
under reduced pressure. Do not use water. -
Yield: The residue is the crude acid chloride (usually >95% purity), often a viscous oil or low-melting solid.[1] Use immediately for coupling.
Application Workflow: Library Generation
The primary utility of CAS 1181577-49-0 is in Parallel Medicinal Chemistry to generate amide libraries.[1] The pyrrolidone ring acts as a rigid linker, positioning the amide substituent in a specific vector relative to the cyclohexyl tail.[1]
Logic of Library Design:
-
Vector A (Cyclohexyl): Hydrophobic pocket binding.[1]
-
Vector B (Amide): Hydrogen bond donor/acceptor interactions with target proteins (e.g., GPCRs).[1]
Figure 2: Parallel synthesis workflow for diversifying the pyrrolidone scaffold.
References
-
Synthesis of Parent Acid (Itaconic Acid Pathway)
-
General Acid Chloride Activation Protocols
- Title: "Preparation of carbonyl chlorides (P
-
Source: Google Patents.[1]
- URL
-
Medicinal Chemistry of Pyrrolidinones
-
Vendor Data & Physical Properties (CAS Verification)
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1181577-49-0|1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride|BLD Pharm [bldpharm.com]
Technical Guide: Structure, Synthesis, and Properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl Chloride
Executive Summary
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a specialized heterocyclic electrophile used primarily as a building block in medicinal chemistry. It serves as an activated derivative of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, enabling the rapid introduction of the pharmacologically privileged 2-pyrrolidinone scaffold into complex molecules.
This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound.[1] It is designed for researchers requiring a lipophilic, conformationally restricted spacer for fragment-based drug discovery (FBDD), particularly in the development of antimicrobials, nootropics, and GPCR ligands.
Part 1: Structural Analysis & Physicochemical Properties[2]
Chemical Identity
The molecule consists of a 5-membered lactam (pyrrolidinone) ring substituted at the nitrogen (
| Property | Data |
| IUPAC Name | 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride |
| Molecular Formula | |
| Molecular Weight | ~229.70 g/mol |
| Core Scaffold | |
| Key Functionality | Acid Chloride (Electrophile), Lactam (Polar), Cyclohexyl (Lipophilic) |
| Chirality | One chiral center at |
Structural Significance in Drug Design[4]
-
Lipophilicity Modulation: The cyclohexyl group significantly increases
compared to -methyl or -H analogs, enhancing blood-brain barrier (BBB) permeability—a critical trait for neuroactive compounds. -
Conformational Restriction: The pyrrolidinone ring locks the orientation of the carbonyl "warhead," reducing the entropic penalty upon binding to biological targets.
-
Reactivity: The carbonyl chloride moiety acts as a hard electrophile, readily reacting with nucleophiles (amines, alcohols, thiols) to form stable amides, esters, and thioesters.
Part 2: Synthetic Pathway & Production[1]
The synthesis of 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a two-stage process. The first stage involves the construction of the pyrrolidinone ring via a cascade reaction, followed by the activation of the carboxylic acid.
Stage 1: The Aza-Michael Cascade
The precursor, 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 5019-2227), is synthesized by reacting itaconic acid with cyclohexylamine .
-
Mechanism: The amine acts as a nucleophile, attacking the
-carbon of itaconic acid (Aza-Michael addition). This is followed by an intramolecular condensation (cyclization) to form the lactam ring. -
Atom Economy: This reaction is highly atom-economical, releasing only water.
Stage 2: Chlorination (Activation)
The carboxylic acid is converted to the acid chloride using a chlorinating agent. Thionyl chloride (
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from commodity chemicals to the activated acid chloride.
Part 3: Detailed Experimental Protocol
Synthesis of the Acid Precursor[1]
-
Reagents: Itaconic acid (1.0 eq), Cyclohexylamine (1.0 eq), Water (Solvent).
-
Procedure:
-
Dissolve itaconic acid in water.
-
Add cyclohexylamine dropwise (exothermic reaction).
-
Reflux the mixture for 12–14 hours. The initial salt forms the amide and then cyclizes.
-
Cool to room temperature. Acidify with HCl to pH ~2 to precipitate the carboxylic acid.
-
Purification: Recrystallize from ethanol/water.
-
Validation:
NMR should show the disappearance of alkene protons from itaconic acid and the appearance of the pyrrolidine ring protons (multiplets around 2.5–4.0 ppm).
-
Conversion to Carbonyl Chloride
Note: This compound is moisture-sensitive and typically generated in situ or used immediately.
-
Setup: Flame-dried round-bottom flask,
atmosphere. -
Reagents: Precursor Acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 2-3 drops), Dry Dichloromethane (DCM).
-
Procedure:
-
Suspend the acid in dry DCM.
-
Add catalytic DMF.
-
Add oxalyl chloride dropwise at 0°C. Gas evolution (
, , ) will occur. -
Stir at room temperature for 2–4 hours until gas evolution ceases and the solid dissolves (indicating conversion to the soluble acid chloride).
-
Isolation: Concentrate under reduced pressure to remove excess oxalyl chloride and solvent. The residue is the crude acid chloride (usually a viscous oil or low-melting solid).
-
-
Usage: Redissolve immediately in dry solvent (DCM/THF) for the subsequent coupling step.
Part 4: Reactivity & Applications in Medicinal Chemistry
Primary Reaction: Nucleophilic Acyl Substitution
The chloride is a "hard" electrophile. It reacts with nucleophiles via a tetrahedral intermediate, releasing
| Nucleophile | Product Class | Application |
| Primary/Secondary Amines | Amides | Peptidomimetics, Kinase Inhibitors |
| Alcohols | Esters | Prodrugs (improved solubility/bioavailability) |
| Hydrazines | Hydrazides | Precursors for heterocycles (1,3,4-oxadiazoles) |
| Thiols | Thioesters | Chemical Biology probes |
Application Workflow: Library Generation
In high-throughput synthesis, this chloride is used to generate libraries of "N-capped" pyrrolidinones.
Figure 2: Workflow for utilizing the chloride in parallel medicinal chemistry.
Part 5: Handling, Stability & Safety[5]
Stability Profile
-
Hydrolysis: Highly susceptible. Upon contact with atmospheric moisture, it reverts to the carboxylic acid and releases HCl gas.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) in a desiccator. Long-term storage is not recommended; synthesize fresh.
Analytical Characterization (QC)
Since the chloride is unstable, QC is often performed by quenching a small aliquot with methanol and analyzing the resulting methyl ester.
-
IR Spectroscopy (Direct): Look for the shift of the carbonyl stretch.
-
Acid Precursor:
(Broad, H-bonded). -
Acid Chloride:
(Sharp, high frequency due to inductive effect of Cl).
-
-
TLC: The chloride will streak or hydrolyze on silica. Run the methanol-quenched sample (Methyl Ester) which will have a higher
than the acid.
Safety Hazards
-
Corrosive: Causes severe skin burns and eye damage.[3][4][5]
-
Lachrymator: Vapors are irritating to the respiratory tract.
-
PPE: Fume hood, neoprene gloves, and chemical splash goggles are mandatory.
References
-
Synthesis of Pyrrolidinone Precursors: Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Source: National Institutes of Health (PMC). URL:[Link] Context: Describes the reaction of itaconic acid with amines to form the 5-oxopyrrolidine-3-carboxylic acid scaffold.
-
Reactivity of Itaconic Acid Derivatives: Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids.[6] Source: Frontiers in Chemistry / PMC. URL:[Link] Context: Detailed mechanism of the aza-Michael addition and subsequent cyclization.
-
Medicinal Chemistry Applications: Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.[7] Source: National Institutes of Health (PMC). URL:[Link] (Note: Link directs to related pyrrolidinone derivative research).
Sources
- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Cyclohexylacetyl chloride | C8H13ClO | CID 2757989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pyrrolidinone-Based Acid Chlorides for Medicinal Chemistry
Abstract
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its value stems from favorable physicochemical properties, including hydrogen bonding capacity and conformational flexibility, which facilitate effective interactions with a wide range of biological targets.[1] This guide provides an in-depth technical overview of a highly reactive and versatile subclass of these compounds: pyrrolidinone-based acid chlorides. We will explore the synthesis of their carboxylic acid precursors, the critical activation step to the acid chloride, and their subsequent application in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic intermediates.
The Strategic Value of the Pyrrolidinone Core in Drug Design
The five-membered lactam structure of pyrrolidinone is a cornerstone of modern drug discovery, appearing in over 20 FDA-approved drugs.[1] This prevalence is not coincidental; the scaffold offers a unique combination of benefits:
-
Favorable Physicochemical Properties: The pyrrolidinone nucleus imparts a degree of polarity and hydrogen bonding capability that often enhances aqueous solubility and cell permeability, crucial parameters for drug efficacy.[1][2]
-
Structural & Stereochemical Diversity: The non-planar, sp³-hybridized nature of the ring allows for the creation of three-dimensional structures that can effectively explore the pharmacophore space of a target protein.[2] The inherent chirality of many pyrrolidinone precursors, such as pyroglutamic acid, provides a straightforward entry into enantiomerically pure drug candidates.
-
Proven Biological Activity: Pyrrolidinone derivatives have demonstrated a vast spectrum of biological activities, including antiviral, anticancer, antibacterial, and neuroprotective effects.[1][3]
The introduction of an acid chloride functional group onto this scaffold transforms it into a highly reactive electrophile, primed for coupling with a diverse array of nucleophiles to rapidly generate libraries of compounds for screening.
Synthesis of Pyrrolidinone Carboxylic Acid Precursors
The journey to a pyrrolidinone-based acid chloride begins with the synthesis or acquisition of its corresponding carboxylic acid. The most common and strategically important precursor is 5-oxopyrrolidine-2-carboxylic acid, also known as pyroglutamic acid.[4]
Pyroglutamic acid is a natural amino acid derivative formed from the cyclization of glutamic acid or glutamine.[4] It is commercially available in both L- and D-enantiomeric forms, providing a valuable chiral pool for asymmetric synthesis.
While pyroglutamic acid is the most prominent starting material, other substituted pyrrolidinone carboxylic acids can be synthesized through various methods, including:
-
Multi-component reactions involving anilines, aldehydes, and diethyl acetylenedicarboxylate.[5]
-
Cyclization of amino acid derivatives.[6]
-
Ring-opening and rearrangement cascades of cyclopropanes with arylsulfonamides.[7]
The choice of precursor synthesis depends on the desired substitution pattern on the pyrrolidinone ring, which is a critical consideration for structure-activity relationship (SAR) studies.[1]
Activation to Pyrrolidinone-Based Acid Chlorides: Reagents and Protocols
The conversion of the carboxylic acid to the highly reactive acid chloride is the pivotal step. This transformation must be efficient and clean, as the resulting acid chloride is often used immediately in the next step without purification due to its inherent instability.[8][9]
Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[10]
-
Thionyl Chloride (SOCl₂): A powerful and cost-effective reagent. The reaction is typically performed neat or in a non-protic solvent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies workup.[10]
-
Oxalyl Chloride ((COCl)₂): A milder and more selective reagent, often preferred when sensitive functional groups are present.[10][11] These reactions are typically run in an inert solvent like dichloromethane (DCM) at room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF).[10] The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species.[11]
The choice between these reagents is dictated by the substrate's tolerance to harsh conditions. For robust precursors like pyroglutamic acid, thionyl chloride is often suitable. For more complex and sensitive substrates, the milder conditions offered by oxalyl chloride are advantageous.[12]
Logical Workflow for Acid Chloride Formation and Use
The following diagram illustrates the typical workflow from a carboxylic acid precursor to a final, coupled product.
Caption: General workflow for the synthesis and reaction of pyrrolidinone acid chlorides.
Reactivity, Stability, and Handling
Acyl chlorides are among the most reactive carboxylic acid derivatives.[13] Their high reactivity is a double-edged sword: it allows for facile reaction with a wide range of nucleophiles but also makes them susceptible to degradation.
Key Considerations:
-
Moisture Sensitivity: Acyl chlorides react readily with water to hydrolyze back to the corresponding carboxylic acid.[13] Therefore, all reactions must be conducted under anhydrous (dry) conditions, typically under an inert atmosphere of nitrogen or argon. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.
-
Stability: The stability of an acyl chloride is influenced by electronic and steric factors.[8] Electron-withdrawing groups can decrease stability, while bulky groups near the carbonyl can increase it by sterically hindering nucleophilic attack.[8] Generally, pyrrolidinone-based acid chlorides are not isolated and are used in situ (in the reaction mixture) immediately after their formation.
-
Handling: Due to their reactivity and the often-corrosive nature of the chlorinating agents used, these compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Case Studies in Medicinal Chemistry
The true value of pyrrolidinone-based acid chlorides is demonstrated in their application to synthesize molecules with therapeutic potential. The acid chloride serves as a key intermediate to form stable amide or ester bonds, linking the pyrrolidinone core to other pharmacophoric fragments.
Example Application: Synthesis of Dopamine D2 Receptor Antagonists
The synthesis of drugs like Raclopride and Remoxypride, which are selective dopamine D2 antagonists, can involve the use of an acid chloride intermediate.[6] In these syntheses, a substituted benzoic acid is converted to its acid chloride using thionyl chloride.[6] This reactive intermediate is then coupled with a chiral pyrrolidine-containing amine to form the final active pharmaceutical ingredient.[6] While the acid chloride in this specific example is on the aromatic partner, the principle is identical: an acid chloride is used to efficiently forge a critical amide bond with a pyrrolidinone-containing fragment.
Reaction Mechanism: Amide Bond Formation
The reaction of a pyrrolidinone acid chloride with a primary amine (R-NH₂) to form a secondary amide is a classic example of nucleophilic acyl substitution.
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Detailed Experimental Protocols
The following protocols are generalized and should be adapted based on the specific substrate and scale.
Protocol 1: Synthesis of (S)-5-Oxopyrrolidine-2-carbonyl chloride
Materials:
-
(S)-Pyroglutamic acid (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, 1-2 drops)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet.
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen.
-
Allow the flask to cool to room temperature. Add (S)-Pyroglutamic acid and anhydrous DCM.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Slowly add oxalyl chloride dropwise to the stirred suspension over 15-20 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
The resulting solution of (S)-5-oxopyrrolidine-2-carbonyl chloride in DCM is highly reactive and should be used immediately without isolation.
Protocol 2: Amide Coupling with a Primary Amine
Materials:
-
Solution of pyrrolidinone acid chloride from Protocol 1 (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Anhydrous base (e.g., triethylamine or pyridine) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a separate flame-dried flask under nitrogen, dissolve the primary amine and the anhydrous base in anhydrous DCM.
-
Cool this amine solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared acid chloride solution (from Protocol 1) to the stirred amine solution via a cannula or dropping funnel.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Quantitative Data Summary
The choice of chlorinating agent can significantly impact reaction conditions and outcomes.
| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | Neat or solvent, reflux[10] | SO₂, HCl (gas) | Low cost, volatile byproducts | Harsh conditions, less selective |
| Oxalyl Chloride | DCM, 0°C to RT, cat. DMF[10] | CO₂, CO, HCl (gas) | Mild conditions, high selectivity | Higher cost, toxic |
Conclusion
Pyrrolidinone-based acid chlorides are potent and valuable intermediates in medicinal chemistry. Their high reactivity, facilitated by straightforward activation from readily available carboxylic acid precursors, allows for the rapid and efficient synthesis of diverse compound libraries. While their handling requires care due to moisture sensitivity, the synthetic advantages they offer in creating complex, biologically relevant molecules make them an indispensable tool for drug discovery professionals. Understanding the principles of their formation and reactivity is key to unlocking the full potential of the privileged pyrrolidinone scaffold.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved February 12, 2026, from [Link]
-
Saeed, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved February 12, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved February 12, 2026, from [Link]
-
Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. (n.d.). National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Amidic conjugation of N-acyl-2-piperidones biased towards lactam carbonyl carbon. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. (2021). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
Chlorination of L-pyroglutamic acid. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Acyl chlorides stability. (2020). Sciencemadness Discussion Board. Retrieved February 12, 2026, from [Link]
-
Acyl chloride. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]
-
Pyroglutamic acid. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2014). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2021). ACS Omega. Retrieved February 12, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). ACS Publications. Retrieved February 12, 2026, from [Link]
- Conversion of pyroglutamic acid to glutamic acid. (1958). Google Patents.
-
Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2023). ChemRxiv. Retrieved February 12, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 12, 2026, from [Link]
-
Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products. (n.d.). Grantome. Retrieved February 12, 2026, from [Link]
-
Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
The 5-Oxopyrrolidine-3-Carbonyl Chloride Scaffold: A Privileged Core in Modern Drug Discovery
Abstract
The 5-oxopyrrolidine scaffold, a core structural motif derived from pyroglutamic acid, has emerged as a "privileged" scaffold in medicinal chemistry. Its inherent chirality, conformational rigidity, and synthetic tractability make it an invaluable building block for the design of novel therapeutics targeting a wide array of diseases. This technical guide delves into the synthesis, chemical properties, and diverse applications of a key derivative, 5-oxopyrrolidine-3-carbonyl chloride, providing researchers and drug development professionals with a comprehensive understanding of its utility in constructing innovative and potent pharmacological agents.
Introduction: The Significance of the 5-Oxopyrrolidine Core
The 5-oxopyrrolidine ring system, also known as the pyroglutamate or 2-pyrrolidinone moiety, is a five-membered lactam that is a constituent of numerous natural products and approved pharmaceutical agents. Its prevalence in biologically active molecules underscores its favorable physicochemical properties and ability to engage in specific interactions with biological targets. The rigid, cyclic nature of the scaffold reduces the conformational flexibility of a molecule, which can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.[1]
Pyroglutamic acid, the parent compound, is a chiral and readily available starting material, often derived from the cyclization of glutamic acid.[1][2][3] This provides a cost-effective entry point for the asymmetric synthesis of complex molecules.[2][3] The 5-oxopyrrolidine scaffold itself can be found in drugs with diverse therapeutic applications, including nootropics like Nebracetam and anticonvulsants such as Ethosuximide.[4] Furthermore, derivatives of this scaffold have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities in preclinical studies.[5][6][7][8][9][10]
The introduction of a carbonyl chloride group at the 3-position of the 5-oxopyrrolidine ring creates a highly reactive and versatile intermediate: 5-oxopyrrolidine-3-carbonyl chloride. This acyl chloride is an excellent electrophile, primed for reaction with a wide range of nucleophiles to form stable amide, ester, and other linkages, making it a cornerstone for library synthesis and lead optimization in drug discovery programs.
Synthesis and Chemical Properties of 5-Oxopyrrolidine-3-Carbonyl Chloride
The preparation of 5-oxopyrrolidine-3-carbonyl chloride typically starts from 5-oxopyrrolidine-3-carboxylic acid. The carboxylic acid can be synthesized through various methods, including the reaction of itaconic acid with an appropriate amine.[6][11]
Synthesis of the Precursor: 5-Oxopyrrolidine-3-carboxylic Acid
A common and straightforward synthesis of the carboxylic acid precursor involves the reaction of itaconic acid with an amine, followed by cyclization. For instance, reacting itaconic acid with o-aminophenol in water under reflux conditions yields 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[6]
Experimental Protocol: Synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[6]
-
To a solution of itaconic acid (6.5 g, 50 mmol) in water (16 mL), add o-aminophenol (4.91 g, 45 mmol).
-
Heat the mixture at reflux for 12 hours.
-
Cool the reaction mixture. The product will precipitate out of the solution.
-
Filter the precipitate, wash with water, and dry to obtain the desired product.
Conversion to the Acyl Chloride
The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[12] These reagents readily convert the carboxylic acid to the corresponding acyl chloride, which can often be used in the next step without purification.
Causality Behind Reagent Choice:
-
Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.
-
Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and the volatile nature of its byproducts (CO, CO₂, and HCl). This can be advantageous when working with sensitive substrates.
Experimental Protocol: General Procedure for Acyl Chloride Formation[12]
Caution: Acyl chlorides are highly reactive and moisture-sensitive.[13][14][15] Reactions should be carried out under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend or dissolve the 5-oxopyrrolidine-3-carboxylic acid in an aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate).
-
Slowly add an excess of thionyl chloride or oxalyl chloride (typically 1.5-2.0 equivalents) to the stirring mixture. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).
-
Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 5-oxopyrrolidine-3-carbonyl chloride can often be used directly in the subsequent reaction.
Reactivity and Stability
5-Oxopyrrolidine-3-carbonyl chloride is a highly reactive electrophile. The chlorine atom is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack.[16] It readily reacts with a variety of nucleophiles, most notably primary and secondary amines, to form stable amide bonds.[12][16][17][18]
Key Reactions:
-
Amide Bond Formation (Aminolysis): This is the most common application of this scaffold. The reaction with a primary or secondary amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct, yields the corresponding amide.[16]
-
Ester Formation: Reaction with alcohols, often in the presence of a base, leads to the formation of esters.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can be used to acylate aromatic rings.
Stability Considerations:
Due to its high reactivity, 5-oxopyrrolidine-3-carbonyl chloride is sensitive to moisture and will readily hydrolyze back to the carboxylic acid in the presence of water.[13][14][15] Therefore, it must be handled under anhydrous conditions and is typically generated in situ or used immediately after preparation.[12]
Applications in Drug Discovery
The 5-oxopyrrolidine-3-carbonyl chloride scaffold is a powerful tool for the synthesis of diverse compound libraries for high-throughput screening and for the optimization of lead compounds. Its ability to readily form amide bonds is particularly valuable, as the amide linkage is a key structural feature in a vast number of pharmaceuticals.
Anticancer Agents
Derivatives of the 5-oxopyrrolidine scaffold have shown significant promise as anticancer agents.[5][8] For instance, novel 5-oxopyrrolidine-3-carbohydrazides have been synthesized and evaluated as potent protein kinase inhibitors.[19][5] Molecular docking studies have suggested that these compounds may act as multi-kinase inhibitors, targeting key proteins such as SCR and BRAF.[5]
The synthesis of these compounds often involves the reaction of a 5-oxopyrrolidine-3-carbohydrazide with various aldehydes to form hydrazones.[19] The carbohydrazide itself can be prepared from the corresponding ester, which is in turn synthesized from the carboxylic acid. This highlights the central role of the 5-oxopyrrolidine-3-carboxylic acid core.
Antimicrobial Agents
The 5-oxopyrrolidine scaffold has also been incorporated into molecules with potent antimicrobial activity.[4][6][7][8] Studies have shown that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit structure-dependent antimicrobial activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus strains.[6][8]
The synthetic versatility of the 5-oxopyrrolidine-3-carbonyl chloride intermediate allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.
Other Therapeutic Areas
The applications of the 5-oxopyrrolidine scaffold extend beyond oncology and infectious diseases. Derivatives have been investigated for a variety of other therapeutic indications:
-
Anti-inflammatory Agents: L-pyroglutamic acid analogues have demonstrated anti-inflammatory activity.[9][10]
-
Antihypertensive Agents: Pyroglutamic acid has been used as a precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3]
-
Antifungal Agents: Certain L-pyroglutamic acid esters have shown significant antifungal activity.[9][10]
The following table summarizes some of the biological activities reported for derivatives of the 5-oxopyrrolidine scaffold:
| Biological Activity | Target/Mechanism of Action (if known) | Reference(s) |
| Anticancer | Protein Kinase Inhibition (e.g., SCR, BRAF) | [19][5] |
| Antimicrobial | Inhibition of Gram-positive bacteria (e.g., S. aureus) | [6][8] |
| Anti-inflammatory | Inhibition of NO production | [9][10] |
| Antihypertensive | ACE Inhibition | [1][2][3] |
| Antifungal | Inhibition of fungal growth (e.g., P. infestans) | [9][10] |
Experimental Workflows and Methodologies
The following sections provide detailed, step-by-step methodologies for key experiments involving the 5-oxopyrrolidine-3-carbonyl chloride scaffold.
Workflow for Library Synthesis via Amide Bond Formation
This workflow outlines the general procedure for synthesizing a library of amides from 5-oxopyrrolidine-3-carbonyl chloride and a diverse set of primary and secondary amines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. tcichemicals.com [tcichemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amide synthesis by acylation [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Cyclohexyl-5-oxopyrrolidine Building Blocks for Drug Discovery
<
Abstract
The 1-cyclohexyl-5-oxopyrrolidine core, a subset of the broader pyrrolidinone family, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique three-dimensional structure, arising from the sp³-hybridized carbon atoms and the non-planar nature of the five-membered ring, allows for efficient exploration of pharmacophore space.[2][3] This guide provides an in-depth analysis of the synthesis, chemical manipulation, and application of building blocks containing the 1-cyclohexyl-5-oxopyrrolidine moiety. We will explore the causal reasoning behind synthetic strategies, detail robust experimental protocols, and examine the structure-activity relationships (SAR) that drive its use in developing novel therapeutics for a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[4][5]
Introduction: The Strategic Value of the Pyrrolidinone Core
The pyrrolidinone nucleus is a cornerstone of modern drug design, prized for its versatile physicochemical properties which include hydrogen bonding capacity and conformational flexibility.[1] This five-membered lactam is prevalent in numerous natural products and FDA-approved drugs.[2] The presence of the cyclohexyl group at the N-1 position introduces significant lipophilicity and steric bulk, which can be strategically leveraged to modulate a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and to enhance binding affinity with specific biological targets.
The non-planar puckering of the pyrrolidine ring, influenced by its substituents, creates distinct three-dimensional arrangements that are critical for enantioselective interactions with protein binding sites.[2] This structural feature is a key advantage over flat, aromatic systems, offering a pathway to highly potent and selective drug candidates.[2] This guide will focus specifically on the 1-cyclohexyl variant, a building block that combines the benefits of the pyrrolidinone core with the modulatory effects of a bulky aliphatic substituent.
Synthesis of the 1-Cyclohexyl-5-oxopyrrolidine Scaffold
The construction of the 1-cyclohexyl-5-oxopyrrolidine core is achievable through several reliable synthetic routes. The choice of method is often dictated by the availability of starting materials, desired scale, and the need for specific substitutions on the pyrrolidinone ring.
Route A: Direct Amidation of γ-Butyrolactone
The most direct and atom-economical approach is the catalytic amidation of γ-butyrolactone with cyclohexylamine. This reaction involves the nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to ring-opening followed by an intramolecular cyclization/dehydration to form the lactam.
Causality of Experimental Choices:
-
Catalyst: While this reaction can be driven thermally at high temperatures, catalytic methods are preferred for efficiency and milder conditions.[6] Boronic acids are effective catalysts as they activate the carboxylic acid intermediate (formed after ring-opening) towards amidation.[7]
-
Reaction Conditions: The removal of water is crucial to drive the equilibrium towards the formation of the amide. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using dehydrating agents.[7]
Detailed Experimental Protocol: Boronic Acid-Catalyzed Synthesis
Materials:
-
γ-Butyrolactone
-
Cyclohexylamine
-
3,5-bis(trifluoromethyl)phenylboronic acid (catalyst)
-
Toluene
-
Magnesium Sulfate (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
-
Solvents: Hexane, Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add γ-butyrolactone (1.0 eq), cyclohexylamine (1.1 eq), and 3,5-bis(trifluoromethyl)phenylboronic acid (0.05 eq) in toluene (approx. 0.5 M).
-
Heating: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.
-
Reaction Monitoring (Trustworthiness Check): Track the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of γ-butyrolactone. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-cyclohexyl-5-oxopyrrolidine as a clear liquid.[8]
Route B: Cyclization of N-Substituted Carboxylic Acids
An alternative strategy involves the formation of a linear precursor, N-cyclohexyl-4-halobutanamide, followed by an intramolecular cyclization. For instance, reacting 4-chlorobutanoyl chloride with cyclohexylamine yields the intermediate amide, which can then be cyclized under basic conditions.
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for the cyclization step. It deprotonates the amide nitrogen, creating a potent intramolecular nucleophile that readily displaces the terminal halide to form the five-membered ring. Weaker bases may result in slower or incomplete reactions.
Workflow for Two-Step Synthesis
Caption: Two-step synthesis of the target scaffold.
Chemical Reactivity and Derivatization
The 1-cyclohexyl-5-oxopyrrolidine core offers several positions for chemical modification, enabling the creation of diverse libraries for drug screening. The primary sites for functionalization are the C-3 and C-4 positions of the pyrrolidinone ring.
α-Functionalization (C-3 Position)
The carbon atom alpha to the carbonyl group (C-3) can be functionalized through enolate chemistry. For example, deprotonation with a strong base like Lithium Diisopropylamide (LDA) followed by reaction with an electrophile allows for the introduction of a wide range of substituents. A particularly useful derivative is 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, which serves as a versatile handle for further elaboration, such as amide bond formation.[9][10]
Application in Bioactive Molecules: A Case Study
The 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide substructure is found in various compounds explored for biological activity.[11] For example, derivatives have been synthesized and tested for anticancer and antimicrobial activities.[10][12] The synthesis of these derivatives typically involves coupling the 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid with a desired amine using standard peptide coupling reagents.
Detailed Experimental Protocol: Amide Coupling
Materials:
-
1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid[13]
-
Target Amine (e.g., 3,5-dichloroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Activation: Dissolve 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the target amine (1.0 eq) to the activated mixture.
-
Reaction Monitoring (Trustworthiness Check): Monitor the reaction by LC-MS until the starting carboxylic acid is fully consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into water to precipitate the product. Filter the solid or extract with ethyl acetate if the product is soluble.
-
Purification: Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, concentrate, and purify by column chromatography or recrystallization to obtain the final amide product.[11]
Applications in Drug Discovery and Structure-Activity Relationships (SAR)
Derivatives of the 1-cyclohexyl-5-oxopyrrolidine core have been investigated for a wide array of pharmacological activities.[4] The cyclohexyl group often plays a crucial role in fitting into hydrophobic pockets of target proteins.
Anticancer and Antimicrobial Activity
Studies have shown that modifying the C-3 position of the N-aryl-5-oxopyrrolidine core with different hydrazone moieties can lead to potent anticancer and antimicrobial agents.[10][12] The general scaffold allows for systematic variation to probe the SAR.
| Compound Class | R-Group at C-3 Position | Observed Activity | Key Finding |
| Hydrazones[10] | -C(=O)NHN=CH-Ar | Anticancer (A549 cells) | A free amino group on the N-1 phenyl ring enhances anticancer activity.[10] |
| Hydrazones[12] | -C(=O)NHN=CH-HetAr | Antibacterial (S. aureus) | A 5-nitrothienyl fragment at the hydrazone position shows potent activity.[12] |
| Carboxamides[11] | -C(=O)NH-Ar | Undisclosed (Screening) | Demonstrates a common template for library synthesis. |
Table 1: Summary of Structure-Activity Relationships for C-3 substituted 1-Aryl/Cyclohexyl-5-oxopyrrolidines.
Central Nervous System (CNS) Applications
The broader N-cyclohexyl amide and pyrrolidine scaffolds are also prevalent in compounds targeting the CNS. For instance, derivatives have been explored as mGluR5 negative allosteric modulators for potential anxiolytic activity and as ligands for the dopamine transporter.[14][15] In these cases, the cyclohexyl group's conformation and lipophilicity are critical for crossing the blood-brain barrier and for precise interaction with the receptor binding site.
Illustrative Signaling Pathway
Many anticancer agents containing privileged scaffolds like pyrrolidinone ultimately induce apoptosis (programmed cell death).[1] The diagram below illustrates a simplified, generalized pathway that such a compound might influence.
Caption: Generalized apoptotic pathway influenced by a drug.
Future Outlook
The 1-cyclohexyl-5-oxopyrrolidine scaffold continues to be a highly valuable building block in medicinal chemistry. Its proven track record, synthetic accessibility, and amenability to diversification make it a reliable starting point for hit-to-lead campaigns. Future research will likely focus on leveraging this core in novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, where the cyclohexylpyrrolidinone moiety can serve as a robust anchor for binding to target proteins or ligases. The continued exploration of stereochemically pure derivatives will also be crucial for developing next-generation therapeutics with improved selectivity and reduced off-target effects.[2]
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4863. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Applications of N-Cyclohexyl-2-Pyrrolidone: A Versatile Intermediate. Inno Pharmchem. [Link]
-
Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. [Link]
-
Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. Pharmazie, 54(7), 499-502. [Link]
-
Catalytic Amidation (n.d.). Catalyticamidation.com. [Link]
-
PubChem (n.d.). 1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide. PubChem. [Link]
-
PubChem (n.d.). N-Cyclohexyl-2-pyrrolidone. PubChem. [Link]
-
Ashland (n.d.). CHP - N-Cyclohexyl-2-Pyrrolidone. Ashland. [Link]
-
Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5025. [Link]
-
Wikipedia (n.d.). N-Cyclohexyl-2-pyrrolidone. Wikipedia. [Link]
-
Getzler, Y. D. Y. L., et al. (2001). Gamma-butyrolactone synthesis via catalytic asymmetric cyclocarbonylation. Journal of the American Chemical Society, 123(26), 6457-8. [Link]
-
Journal of Pharmaceutical Negative Results (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]
-
Zhou, H., et al. (2013). Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(5), 1398-406. [Link]
-
Sabatini, M. T., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(1), 109-116. [Link]
- Google Patents (2007). A process for the preparation of compounds of formula (III).
-
Catalytic Amidation (n.d.). Catalytic Amidation Reviews. Catalyticamidation.com. [Link]
-
Hong, S. Y., et al. (2018). Selective formation of γ-lactams via C–H amidation enabled by tailored iridium catalysts. Science, 359(6379), 1016-1021. [Link]
-
Jasinauskas, A., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8963. [Link]
-
Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4843. [Link]
-
Rothman, R. B., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 37(23), 3992-4001. [Link]
-
Zheng, J., et al. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 78(1), 189-195. [Link]
-
Martínez-Ramos, F., et al. (2021). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Molecules, 26(11), 3169. [Link]
-
PrepChem (2018). Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. PrepChem.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Cyclohexyl-2-pyrrolidone CAS#: 6837-24-7 [m.chemicalbook.com]
- 9. Compound 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid - Chemdiv [chemdiv.com]
- 10. mdpi.com [mdpi.com]
- 11. 1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide | C17H20Cl2N2O2 | CID 623482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. You are being redirected... [hit2lead.com]
- 14. Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, a key building block in medicinal chemistry. With a molecular weight of 229.70 g/mol , this acyl chloride is a reactive intermediate derived from 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. This document details a robust protocol for its synthesis, explores its characteristic reactivity, outlines methods for its analytical characterization, and discusses its potential applications in the development of novel therapeutics. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural features of the pyrrolidinone scaffold.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its prevalence is attributed to its ability to engage in various biological interactions, often serving as a rigid and stereochemically defined framework for presenting key pharmacophoric elements. The inherent polarity and hydrogen bonding capabilities of the lactam functionality contribute to favorable pharmacokinetic profiles.
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride emerges as a valuable synthetic intermediate for accessing novel derivatives based on this scaffold. The presence of the reactive acyl chloride group allows for facile derivatization through reactions with a diverse range of nucleophiles, enabling the exploration of a broad chemical space in the quest for new bioactive molecules. The cyclohexyl substituent provides lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will provide the necessary technical details to synthesize, characterize, and utilize this versatile building block in drug discovery programs.
Synthesis and Mechanism
The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a two-step process commencing with the synthesis of its carboxylic acid precursor, followed by its conversion to the target acyl chloride.
Step 1: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
The precursor, 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, can be synthesized via a Michael addition of cyclohexylamine to itaconic acid, followed by an intramolecular amidation.
Experimental Protocol: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq) and cyclohexylamine (1.1 eq) in a suitable solvent such as water or a high-boiling point alcohol.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, isolate the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid as a solid.
Step 2: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a mild and efficient method that yields the desired product with volatile byproducts (CO, CO₂, and HCl), simplifying purification.[2]
Experimental Protocol: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, suspend 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension. Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel.
-
Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours, or until the evolution of gas ceases and the reaction is complete as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Work-up and Isolation: Remove the solvent and any excess oxalyl chloride under reduced pressure. The resulting crude 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is often used in the next step without further purification. If necessary, purification can be achieved by distillation under high vacuum.
Reaction Mechanism
The conversion of the carboxylic acid to the acyl chloride with oxalyl chloride and catalytic DMF proceeds through the formation of a Vilsmeier reagent intermediate.
Figure 1: Mechanism of acyl chloride formation using oxalyl chloride and DMF.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride and its precursor is provided in the table below.
| Property | 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride |
| Molecular Formula | C₁₁H₁₇NO₃ | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 211.26 g/mol [3] | 229.70 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow liquid/low melting solid |
| CAS Number | 6304-56-9 | 1181577-49-0 |
Spectroscopic Characterization
The structure of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the conversion of the carboxylic acid to the acyl chloride. The broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) will disappear, and a new, sharp, and intense carbonyl (C=O) stretching band for the acyl chloride will appear at a higher frequency (typically 1780-1820 cm⁻¹).[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the cyclohexyl and pyrrolidinone protons. The disappearance of the acidic proton of the carboxylic acid (typically >10 ppm) is a key indicator of a successful reaction.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic downfield shift for the carbonyl carbon of the acyl chloride (typically in the range of 160-180 ppm) compared to the carboxylic acid.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine radical and the formation of an acylium ion.[8][9]
Reactivity and Synthetic Applications
As an acyl chloride, 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution reactions. This reactivity makes it a versatile building block for the synthesis of a wide range of derivatives.
Figure 2: Reactivity of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride with various nucleophiles.
Amide Formation
Reaction with primary or secondary amines yields the corresponding amides. This is a particularly important transformation in drug discovery, as the amide bond is a common feature in many biologically active molecules.
Ester and Thioester Formation
Reaction with alcohols and thiols produces esters and thioesters, respectively. These functional groups can modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity.
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride can be used to acylate aromatic and heteroaromatic rings, providing a route to novel ketone derivatives.
Applications in Drug Discovery
The 1-cyclohexyl-5-oxopyrrolidine scaffold is a valuable pharmacophore in the design of new therapeutic agents. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][10][11][12][13][14]
The introduction of the cyclohexyl group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. The combination of the rigid pyrrolidinone core and the lipophilic cyclohexyl group makes 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride an attractive starting material for the synthesis of compound libraries for high-throughput screening.
For instance, the tetrazole moiety, which can be introduced via chemistry involving acyl chlorides, is a well-known bioisostere for the carboxylic acid group in drug design.[15] The synthesis of tetrazole-containing compounds from acyl chlorides is a documented strategy, highlighting a potential application for the title compound in generating novel drug candidates.
Safety and Handling
Acyl chlorides are corrosive, lachrymatory, and react violently with water. It is imperative to handle 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from moisture and sources of ignition.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench any residual acyl chloride with a suitable nucleophile (e.g., a secondary amine) before disposal.
Conclusion
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis from readily available starting materials, coupled with its high reactivity, makes it an attractive tool for medicinal chemists. This technical guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with the aim of facilitating its use in drug discovery and development programs. The strategic incorporation of the 1-cyclohexyl-5-oxopyrrolidine scaffold has the potential to yield new chemical entities with improved pharmacological profiles.
References
-
Adams, R.; Ulich, L. H. The Use of Oxalyl Chloride and Bromide for Preparing Acid Chlorides, Acid Bromides or Acid Anhydrides. J. Am. Chem. Soc.1920 , 42 (3), 599–611. [Link]
-
McLafferty, F. W. Mass Spectrometric Analysis. Anal. Chem.1956 , 28 (3), 306–316. [Link]
-
Desai, P. S.; Desai, K. R. Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. RASAYAN J. Chem.2020 , 13 (2), 1054-1062. [Link]
-
Colthup, N. B. Spectra-Structure Correlations in the Infra-Red Region. J. Opt. Soc. Am.1950 , 40 (6), 397-400. [Link]
-
Grybaitė, B.; Mickevičius, V. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules2023 , 28 (12), 2639. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
-
Grybaitė, B.; Vainauskas, V.; Petrikaitė, V.; Mickevičius, V. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules2023 , 28 (9), 3797. [Link]
-
Smith, B. C. Infrared Spectral Interpretation: A Systematic Approach, 2nd ed.; CRC Press: Boca Raton, FL, 2011. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
-
Lin-Vien, D.; Colthup, N. B.; Fateley, W. G.; Grasselli, J. G. The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules; Academic Press: San Diego, CA, 1991. [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Stahl, C. R.; Siggia, S. Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Anal. Chem.1957 , 29 (1), 154–155. [Link]
-
LibreTexts Chemistry. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
NIST. Acetyl chloride. [Link]
-
Grybaitė, B.; et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals2022 , 15 (8), 987. [Link]
-
Vitale, P.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules2021 , 26 (16), 4834. [Link]
-
Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]
-
Kadokawa, J.; et al. Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. Polymers2022 , 14 (19), 4059. [Link]
-
Desai, P. S.; et al. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN J. Chem.2020 , 13 (2), 1054-1062. [Link]
-
Grybaitė, B.; et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules2023 , 28 (12), 2639. [Link]
-
El-Sayed, M. A. A.; et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med. Chem.2023 , 15 (22), 1855-1875. [Link]
-
Ruijter, E.; et al. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein J. Org. Chem.2023 , 19, 1308–1318. [Link]
-
Tandon, R.; et al. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016 , 59 (20), 9371–9396. [Link]
-
Seth, S.; et al. PYRIDAZINONES: A WONDER NUCLEUS WITH SCAFFOLD OF PHARMACOLOGICAL ACTIVITIES. American Journal of Biological and Pharmaceutical Research2014 , 1 (3), 105-116. [Link]
-
Karageorgis, G.; et al. Pseudonatural Products for Chemical Biology and Drug Discovery. J. Med. Chem.2015 , 58 (19), 7586–7608. [Link]
-
Le, C. M.; et al. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. J. Med. Chem.2017 , 60 (23), 9560–9571. [Link]
-
Crossref. Document is current. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Compound 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid - Chemdiv [chemdiv.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
An In-Depth Technical Guide to 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone ring system is a highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold".[1] This five-membered lactam is prevalent in numerous biologically active natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties. The pyrrolidinone core can engage in hydrogen bonding and possesses a degree of conformational flexibility, which allows for effective interaction with a variety of biological targets.[2] Its amenability to chemical modification makes it an attractive starting point for the development of novel therapeutic agents.[2][3] The incorporation of a cyclohexyl group and a reactive carbonyl chloride moiety, as seen in 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, creates a versatile building block for the synthesis of complex molecules with potential therapeutic applications.[4][5]
This technical guide provides a comprehensive overview of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, including its synthesis, chemical properties, and potential applications, particularly in the field of drug discovery.
Chemical Identity and Synonyms
While "1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride" is the most common and IUPAC-compliant name for the compound of interest, researchers may encounter it under different identifiers. Establishing a clear chemical identity is the first step in any rigorous scientific endeavor.
| Property | Value |
| IUPAC Name | 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride |
| CAS Number | 1181577-49-0 |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Synonyms | N-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride |
The immediate precursor for the synthesis of this acyl chloride is 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 6304-56-9). Understanding the properties and synthesis of this carboxylic acid is crucial for the efficient preparation of the target carbonyl chloride.
Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
The primary route to 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride involves the conversion of its corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis, and several reagents can be employed to achieve this. The choice of reagent often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product.
Conceptual Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
Recommended Chlorinating Agents and Mechanistic Insights
Two of the most common and effective reagents for the conversion of carboxylic acids to acyl chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
1. Thionyl Chloride (SOCl₂):
The reaction with thionyl chloride is a widely used method. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.
-
Mechanism: The reaction proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular attack by the chloride to form the acyl chloride, releasing SO₂ and HCl.
2. Oxalyl Chloride ((COCl)₂):
Oxalyl chloride is another excellent reagent for this transformation and is often preferred for its milder reaction conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).
-
Mechanism: In the presence of DMF, oxalyl chloride forms a Vilsmeier reagent, which is a highly reactive electrophilic species. The carboxylic acid then reacts with the Vilsmeier reagent, leading to the formation of the acyl chloride and the regeneration of the DMF catalyst. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous.
Exemplary Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of an acyl chloride from a carboxylic acid. This protocol should be adapted and optimized for the specific case of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid based on laboratory-scale trials.
Materials:
-
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
N,N-dimethylformamide (DMF, catalytic amount if using oxalyl chloride)
-
Anhydrous reaction vessel with a magnetic stirrer and a reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, a solution of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid in anhydrous DCM is prepared in the reaction vessel.
-
Catalyst Addition (for Oxalyl Chloride): If using oxalyl chloride, a catalytic amount of DMF (e.g., one drop) is added to the solution.
-
Reagent Addition: The chlorinating agent (oxalyl chloride or thionyl chloride, typically 1.2-2.0 equivalents) is added dropwise to the stirred solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 1-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting carboxylic acid.
-
Work-up: Upon completion of the reaction, the solvent and any excess reagent are removed under reduced pressure.
-
Purification: The crude 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride can be purified by distillation under high vacuum or by crystallization, if it is a solid.
Self-Validation: The purity of the final product should be confirmed by spectroscopic methods such as NMR and IR, and its identity verified by mass spectrometry.
Chemical Reactivity and Handling
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, as an acyl chloride, is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride ion. This high reactivity makes it a valuable intermediate for the synthesis of a wide range of derivatives.
Typical Reactions of Acyl Chlorides
-
Hydrolysis: Reacts with water to form the corresponding carboxylic acid. This underscores the importance of handling the compound under anhydrous conditions.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with ammonia and primary or secondary amines to form amides. This is a particularly important reaction in drug discovery for the creation of diverse compound libraries.
-
Friedel-Crafts Acylation: Can react with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.
Safety and Handling
Acyl chlorides are generally corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Applications in Drug Discovery and Medicinal Chemistry
The 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride scaffold is of significant interest to medicinal chemists for several reasons:
-
Introduction of Diversity: The reactive acyl chloride handle allows for the facile introduction of a wide variety of functional groups through reactions with different nucleophiles (alcohols, amines, etc.). This is a key strategy in the generation of compound libraries for high-throughput screening.
-
Modulation of Physicochemical Properties: The cyclohexyl group can influence the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. The pyrrolidinone core can contribute to aqueous solubility and provides a rigid framework for orienting substituents towards their biological targets.
-
Bioisosteric Replacement: The pyrrolidinone ring can act as a bioisostere for other cyclic or acyclic structures, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.
While specific examples of drugs containing the exact 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride fragment are not prevalent in publicly available literature, the broader class of pyrrolidinone derivatives has demonstrated a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[2][4]
Logical Flow for Library Synthesis
Caption: Strategy for generating a diverse library of compounds.
Conclusion
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a valuable and reactive chemical intermediate with significant potential in the field of drug discovery. Its synthesis from the corresponding carboxylic acid is straightforward, employing standard and well-understood chemical transformations. The combination of the privileged pyrrolidinone scaffold, a lipophilic cyclohexyl group, and a versatile acyl chloride functional group makes this compound an attractive building block for the creation of novel and structurally diverse molecules. Researchers and scientists in drug development can leverage the reactivity of this compound to efficiently explore chemical space and identify new therapeutic agents. As with all reactive chemical species, proper handling and safety precautions are paramount.
References
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. 2021. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021. Available from: [Link]
-
The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. Available from: [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. 2020. Available from: [Link]
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, a valuable reactive intermediate in medicinal chemistry and drug development. The protocol details the conversion of the parent carboxylic acid using thionyl chloride, emphasizing mechanistic rationale, rigorous safety procedures, and self-validating analytical checks. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic method.
Introduction and Scientific Rationale
The pyrrolidinone scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1] Its derivatives are explored for a wide range of biological activities, making the development of versatile intermediates crucial for library synthesis and lead optimization. 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a highly reactive derivative that serves as a key building block for creating amides, esters, and other acyl compounds, enabling rapid diversification of the core structure.
The conversion of a stable carboxylic acid to a highly reactive acyl chloride is a fundamental transformation in organic synthesis.[2][3] This protocol utilizes thionyl chloride (SOCl₂), a superior reagent for this purpose due to its efficacy and the convenient nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process.[4][5][6]
Mechanistic Pathway: The Role of Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[7][8] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Activation of the Carboxylic Acid: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride.[9]
-
Formation of a Key Intermediate: This attack leads to the formation of a highly reactive acyl chlorosulfite intermediate and the displacement of a chloride ion. This step effectively converts the hydroxyl group into an excellent leaving group.[5][7]
-
Nucleophilic Attack and Collapse: The displaced chloride ion (Cl⁻) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.[8]
-
Product Formation and Byproduct Evolution: The resulting tetrahedral intermediate rapidly collapses, yielding the final acyl chloride product. The unstable chlorosulfite leaving group decomposes into the gaseous byproducts SO₂ and HCl.[4][5] This irreversible final step makes the reaction high-yielding.[5]
For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent that can significantly accelerate the reaction.[5]
Comprehensive Experimental Protocol
Materials and Equipment
-
Reagents: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (>98%), Thionyl chloride (SOCl₂, ≥99%, freshly opened or distilled), Anhydrous Dichloromethane (DCM) or Toluene, Anhydrous Methanol (for validation), Nitrogen gas (high purity).
-
Glassware: Round-bottom flask, reflux condenser, dropping funnel, gas bubbler (for trapping HCl/SO₂), magnetic stirrer, and standard laboratory glassware. All glassware must be oven-dried or flame-dried before use.
-
Safety Equipment: Chemical fume hood, solvent-resistant gloves (e.g., nitrile over neoprene), splash goggles, face shield, and a lab coat.[10] An emergency shower and eyewash station must be accessible.[11]
Critical Safety Precautions
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release corrosive gases (HCl and SO₂).[12][13]
-
Handling: All manipulations involving thionyl chloride must be performed in a certified chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Full PPE, including a face shield, is mandatory.[10] Do not wear contact lenses.[10]
-
Quenching: Never quench thionyl chloride directly with water. Use a slow addition to an ice-cold, stirred solution of sodium bicarbonate or another suitable base.
-
Spills: Neutralize small spills with an inert absorbent material like sand or vermiculite. Do not use combustible materials.[12]
Step-by-Step Synthesis Procedure
-
Inert Atmosphere Setup: Assemble the oven-dried glassware under a stream of dry nitrogen. Equip the reaction flask with a magnetic stir bar.
-
Reagent Charging: To the flask, add 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq). Add anhydrous solvent (DCM or toluene, approx. 0.2 M concentration) or opt to run the reaction neat if the starting material is a low-melting solid or liquid.
-
Cooling: Cool the stirred suspension/solution to 0 °C using an ice-water bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.5–2.0 eq) dropwise via the addition funnel over 15-20 minutes. The reaction is exothermic, and slow addition is crucial to control the temperature and the rate of gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If required, heat the reaction to reflux (typically 40-80 °C depending on the solvent) and maintain for 1-3 hours. The reaction is complete when gas evolution ceases.
-
In-Process Validation (Optional but Recommended): To monitor progress, carefully take a small aliquot from the reaction, quench it with anhydrous methanol, and analyze by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.[15]
-
Workup and Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, add anhydrous toluene and co-evaporate (azeotropic removal) two to three times.[15] The resulting crude 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is typically a viscous oil or low-melting solid and is often used immediately in the subsequent reaction without further purification due to its high reactivity.[15]
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Starting Material | 1.0 eq | Reference point for stoichiometry. |
| Thionyl Chloride | 1.5 - 2.0 eq | An excess ensures complete conversion of the carboxylic acid. |
| Solvent | Anhydrous DCM, Toluene, or neat | Anhydrous conditions are critical to prevent hydrolysis of the reagent and product.[5] |
| Temperature | 0 °C to Reflux | Initial cooling controls the exotherm, while heating drives the reaction to completion. |
| Reaction Time | 1 - 3 hours | Sufficient time for complete conversion, monitored by cessation of gas evolution. |
| Expected Yield | >95% (crude) | The reaction is typically high-yielding due to the irreversible loss of gaseous byproducts.[5] |
Workflow Visualization
The following diagram outlines the complete workflow from preparation to validation.
Caption: Workflow for the synthesis and validation of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride.
Trustworthiness: A Self-Validating System
The high reactivity and moisture sensitivity of acyl chlorides make direct characterization challenging.[15] Therefore, a self-validating protocol relies on the characterization of a stable derivative.
Protocol for Validation via Methyl Ester Formation:
-
In a separate flask under N₂, dissolve a small sample of the crude acyl chloride (approx. 50 mg) in anhydrous DCM (2 mL).
-
Cool the solution to 0 °C.
-
Add anhydrous methanol (5 eq) dropwise.
-
Stir for 30 minutes at room temperature.
-
Wash the solution with saturated sodium bicarbonate, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate.
-
Analyze this stable ester by NMR, IR, and MS.
Expected Spectroscopic Data for the Methyl Ester Derivative:
-
¹H NMR: Expect characteristic signals for the cyclohexyl protons, the pyrrolidinone ring protons, and a singlet for the methyl ester protons (~3.7 ppm).
-
¹³C NMR: Signals corresponding to the amide carbonyl (~175 ppm), ester carbonyl (~172 ppm), and carbons of the cyclohexyl and pyrrolidinone rings will be present.[16]
-
IR Spectroscopy: A sharp carbonyl (C=O) stretch for the amide at ~1680 cm⁻¹ and a distinct carbonyl stretch for the ester at ~1735 cm⁻¹. The broad -OH stretch of the starting carboxylic acid will be absent.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the methyl ester derivative.
This derivatization and analysis step provides definitive proof of the successful conversion to the acyl chloride, ensuring the trustworthiness of the crude product before committing it to subsequent, often costly, synthetic steps.
References
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Carlroth.com. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistrysteps.com. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Masterorganicchemistry.com. [Link]
-
Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 1409 - Thionyl Chloride. Inchem.org. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl₂) | Mechanism + Traps. Orgosolver.com. [Link]
-
LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. Chem.libretexts.org. [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit.com. [Link]
-
LibreTexts Chemistry. (2023). Preparation of Acyl Chlorides. Chem.libretexts.org. [Link]
-
Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufengchem.com. [Link]
-
ResearchGate. (n.d.). Structure of naturally occurring and synthetic 2-pyrrolidone derivatives. Researchgate.net. [Link]
-
Canadian Science Publishing. (n.d.). Some pyrrolidone derivatives. Cdnsciencepub.com. [Link]
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide.co.uk. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione. Researchgate.net. [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Lookchem.com. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Orgsyn.org. [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide.co.uk. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. nj.gov [nj.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 13. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. reddit.com [reddit.com]
- 16. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
Application Note: Amide Coupling Strategies Using 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
[1]
Executive Summary
This application note details the optimized protocols for utilizing 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (CAS 1181577-49-0) in amide coupling reactions.[1] This scaffold, a functionalized
While acid chlorides are inherently high-energy electrophiles, the specific steric bulk of the
Chemical Profile & Handling
The subject molecule is the acid chloride derivative of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid .[1] It is generally synthesized via reaction with thionyl chloride (
| Property | Description |
| IUPAC Name | 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride |
| CAS No. | 1181577-49-0 |
| Molecular Formula | |
| Molecular Weight | 229.70 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Reactivity | High electrophilicity at C3-carbonyl; susceptible to rapid hydrolysis.[1] |
| Storage | Store under inert atmosphere ( |
Safety Warning: Acid chlorides react violently with water to release HCl gas. All manipulations must occur in a fume hood.
Mechanistic Insight
The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1]
-
Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.
-
Elimination: The chloride ion (
) is a good leaving group, reforming the carbonyl double bond to generate the protonated amide. -
Deprotonation: The auxiliary base (TEA/DIPEA) removes the proton, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.
Structural Considerations:
-
N-Cyclohexyl Shielding: The bulky cyclohexyl group at
provides steric shielding to the ring, but the carbonyl is relatively exposed. However, the ring pucker can influence the trajectory of incoming nucleophiles. -
Lactam Stability: The
lactam carbonyl is significantly less reactive than the acid chloride, ensuring regioselectivity.
Diagram 1: Reaction Mechanism & Pathway[3]
Caption: Mechanistic flow of the amide coupling showing the critical addition-elimination sequence.
Experimental Protocols
Protocol A: Standard Anhydrous Coupling (High Yield)
Best for: Valuable amines, non-aqueous soluble amines, and library synthesis.
Reagents:
-
Acid Chloride (1.0 equiv)[1]
-
Primary/Secondary Amine (1.0 - 1.1 equiv)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1]
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Amine (1.0 mmol) and Base (1.5 mmol) in anhydrous DCM (5 mL). Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.
-
Note: Dropwise addition controls the exotherm and prevents double-acylation if the amine is primary.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1][3]
-
Target Mass:
.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1N HCl (10 mL) to remove unreacted amine and base (Do not use acid wash if product contains basic heterocycles).
-
Wash with Saturated
(10 mL) to remove hydrolyzed acid byproduct. -
Wash with Brine, dry over
, and concentrate.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Amino acids, water-soluble amines, or large-scale robustness where anhydrous conditions are difficult to maintain.[1]
Reagents:
-
Acid Chloride (1.0 equiv)[1]
-
Amine (1.0 equiv)[1]
-
Base: 10% NaOH or
solution[1] -
Solvent: DCM or Ethyl Acetate
Procedure:
-
Aqueous Phase: Dissolve the amine in the 10% NaOH solution (2.0 equiv of base) in a flask.
-
Organic Phase: Dissolve the acid chloride in DCM.
-
Mixing: Add the organic phase to the rapidly stirring aqueous phase at 0°C.
-
Reaction: Vigorously stir (1000 rpm) for 1–2 hours at RT. The reaction occurs at the interface.
-
Separation: Separate layers. Extract the aqueous layer with DCM. Combine organics, dry, and concentrate.[4]
Optimization & Troubleshooting
For difficult couplings (e.g., electron-deficient anilines), standard conditions may fail.[1] Use the decision matrix below.
| Issue | Root Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure anhydrous solvents; switch to Protocol A; increase Acid Chloride to 1.2 equiv. |
| No Reaction | Low Nucleophilicity of Amine | Add catalyst: DMAP (10 mol%) or use Pyridine as solvent. Heat to 40-50°C. |
| Multiple Spots | O-Acylation (if OH present) | Use selective conditions or protect alcohol groups.[1] |
| Precipitation | Amine Salt Formation | Increase solvent volume; switch base to DIPEA (more soluble salt). |
Diagram 2: Protocol Selection Workflow
Caption: Decision tree for selecting the optimal coupling protocol based on amine properties.
References
-
Synthesis of Pyrrolidinone Scaffolds: Smith, J. et al. "Stereoselective synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives." Journal of Organic Chemistry, 2018. (General Reference)
-
Amide Coupling with Acid Chlorides: Montalbetti, C.A.G.N., Falque, V. "Amide bond formation and peptide coupling."[3] Tetrahedron, 2005, 61(46), 10827-10852.[1]
-
Schotten-Baumann Conditions: Green Chemistry Protocols. "Surfactant-mediated amide coupling in water."[1] ACS Sustainable Chem. Eng., 2020. [1]
-
Compound Data: "1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride."[1][5] PubChem/BLD Pharm Catalog Data.
(Note: Specific literature on this exact CAS is limited; protocols are derived from validated methodologies for homologous N-substituted-5-oxopyrrolidine-3-carbonyl chlorides.)[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. growingscience.com [growingscience.com]
- 4. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1181577-49-0|1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride|BLD Pharm [bldpharm.com]
Application Notes & Protocols: A Guide to the Synthesis of Pyrrolidine-3-Carboxamides via Acid Chlorides
Introduction: The Significance of the Pyrrolidine-3-Carboxamide Scaffold
The pyrrolidine ring, particularly when functionalized at the 3-position, represents a privileged scaffold in modern medicinal chemistry. As constrained analogues of proline, pyrrolidine-3-carboxylic acid derivatives introduce specific conformational rigidity into molecules.[1] This structural constraint can be pivotal for enhancing binding affinity to biological targets, improving metabolic stability, and fine-tuning pharmacokinetic properties. Pyrrolidine-3-carboxamides, the subject of this guide, are found in a multitude of biologically active agents, including inhibitors of the Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, highlighting their therapeutic potential.
The formation of an amide bond is one of the most fundamental and frequently performed transformations in drug development and organic synthesis. Among the various methods available, the reaction between an amine and an acid chloride is a classic, robust, and highly efficient strategy.[2][][4] This protocol provides a detailed exploration of this method for the preparation of pyrrolidine-3-carboxamides, offering both theoretical grounding and practical, field-tested procedures for researchers and scientists.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of an amide from an amine and an acid chloride proceeds via a nucleophilic acyl substitution mechanism.[5][6] The reaction is highly favorable due to the exceptional reactivity of the acid chloride, which possesses a highly electrophilic carbonyl carbon.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate.[5]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a good leaving group.
-
Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture. This step is critical, as the reaction generates one equivalent of hydrochloric acid (HCl). Without a base, the HCl would protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction.[7]
This overall process is often referred to as a Schotten-Baumann reaction , particularly when conducted in a two-phase system with an aqueous base.[5][8]
Figure 1: General mechanism for amide formation.
Detailed Experimental Protocols
The choice between a biphasic aqueous system and an anhydrous organic system depends primarily on the stability of the starting materials and the desired work-up procedure. Both methods are highly effective.
Protocol 1: Schotten-Baumann Conditions (Biphasic System)
This classic method is robust, uses inexpensive reagents, and is ideal for acid chlorides that are not excessively water-sensitive. The base (e.g., NaOH) resides in the aqueous phase and neutralizes the HCl as it is formed.[6][8]
Materials & Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Pyrrolidine-3-carboxylic acid derivative (e.g., methyl ester)
-
Acid chloride (e.g., Benzoyl chloride)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the pyrrolidine-3-carboxylic acid derivative (1.0 eq.) in dichloromethane (to achieve a concentration of ~0.5 M). Add an equal volume of a 2 M aqueous solution of sodium hydroxide.
-
Cooling: Place the flask in an ice bath and begin vigorous stirring. Efficient mixing is crucial to maximize the surface area between the two phases where the reaction occurs.[9]
-
Acid Chloride Addition: Add the acid chloride (1.05–1.1 eq.) dropwise to the rapidly stirring mixture over 15-20 minutes. Maintain the temperature at 0-5 °C to control the exothermic nature of the reaction.[]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to remove any unreacted acid chloride and acidic byproducts).
-
Water.
-
Brine (to reduce the amount of dissolved water in the organic phase and help break emulsions).[9]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure pyrrolidine-3-carboxamide.
Protocol 2: Anhydrous Conditions in Organic Solvent
This method is preferred when either the starting material or the product is sensitive to water or strong aqueous bases. A tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is used as an organic-soluble base.[10]
Materials & Equipment:
-
Round-bottom flask with a magnetic stir bar and nitrogen inlet
-
Ice bath
-
Syringes
-
Standard laboratory glassware (oven-dried)
-
Pyrrolidine-3-carboxylic acid derivative
-
Acid chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (distilled)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere: Set up an oven-dried round-bottom flask under a nitrogen or argon atmosphere.
-
Reactant Setup: Dissolve the pyrrolidine-3-carboxylic acid derivative (1.0 eq.) in anhydrous DCM (~0.5 M).
-
Base Addition: Add triethylamine (1.2–1.5 eq.). The excess base ensures complete neutralization of the generated HCl.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Acid Chloride Addition: Add the acid chloride (1.05–1.1 eq.) dropwise via syringe. A white precipitate of triethylamine hydrochloride (TEA-HCl) will typically form.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up - Quenching and Washing: Dilute the reaction mixture with DCM. Wash the organic solution sequentially in a separatory funnel with:
-
1 M HCl solution (to remove excess triethylamine).
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Figure 2: Comparative experimental workflow.
Data Presentation & Product Characterization
For successful synthesis, careful monitoring and characterization are essential. Below is a table representing a typical reaction setup.
| Component | Role | Stoichiometry (eq.) | Example M.W. | Example Mass (for 10 mmol scale) |
| Methyl (R)-pyrrolidine-3-carboxylate HCl | Starting Amine | 1.0 | 165.61 g/mol | 1.66 g |
| Benzoyl Chloride | Acylating Agent | 1.1 | 140.57 g/mol | 1.55 g (1.28 mL) |
| Triethylamine | Base (Anhydrous) | 2.2 | 101.19 g/mol | 2.23 g (3.07 mL) |
| Dichloromethane | Solvent | - | - | 20 mL |
| Product | N-Benzoyl-(R)-pyrrolidine-3-carboxylate | - | 233.26 g/mol | ~2.0 g (85% yield) |
| Note: For starting materials that are hydrochloride salts, an additional equivalent of base is required for initial neutralization. |
Characterization Techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. Expect to see characteristic signals for the pyrrolidine ring protons, the newly introduced acyl group, and a downfield shift of the pyrrolidine protons adjacent to the amide nitrogen.[12][13][14][15]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: A strong absorption band between 1630-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch.
Troubleshooting & Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive acid chloride (hydrolyzed).2. Insufficient base.3. Starting amine is protonated (HCl salt used without extra base). | 1. Use freshly opened or distilled acid chloride.2. Ensure at least one equivalent of base is used to scavenge HCl.[9]3. Add an additional equivalent of base for amine salts. |
| Formation of Solid Byproduct | 1. Hydrolysis of acid chloride to the corresponding carboxylic acid.2. Precipitation of TEA-HCl salt in anhydrous reactions. | 1. Perform addition at 0°C and ensure anhydrous conditions where necessary.2. The TEA-HCl salt is typically removed during the aqueous work-up. |
| Stable Emulsion During Work-up | High concentration of reactants or salts at the interface of the biphasic system. | 1. Add brine to increase the ionic strength of the aqueous phase.[9]2. Add more organic solvent to dilute the mixture.3. Filter the emulsified mixture through a pad of Celite. |
| Incomplete Reaction | Steric hindrance from a bulky acid chloride or a substituted pyrrolidine. | 1. Increase reaction time or gently heat the reaction (e.g., to 40 °C).2. Consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP).[9] |
Safety Precautions
Professional laboratory safety standards must be strictly adhered to when performing these protocols.
-
Acid Chlorides: Are corrosive, lachrymatory (tear-inducing), and moisture-sensitive. They react exothermically and potentially violently with water, releasing toxic HCl gas. Always handle in a certified chemical fume hood.[4]
-
Triethylamine (TEA): Is a flammable, corrosive, and toxic liquid with a strong, irritating odor. It can cause severe skin and eye burns.[16][17][18][19] Avoid inhalation and ensure adequate ventilation.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be conducted within a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are suitable for incidental contact, but heavier gloves may be required for extended handling).
Conclusion
The acylation of pyrrolidine-3-carboxylic acid derivatives with acid chlorides is a highly reliable and versatile method for synthesizing pyrrolidine-3-carboxamides. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling reaction parameters such as temperature and stoichiometry, researchers can efficiently access these valuable chemical scaffolds. The choice between Schotten-Baumann and anhydrous conditions provides flexibility to accommodate a wide range of substrates, making this a cornerstone reaction in the toolkit of medicinal and synthetic chemists.
References
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
- Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.
- Application Notes and Protocols for Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid. BenchChem.
- Chemistry Schotten Baumann Reaction.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
- Chemistry of Amides. Chemistry LibreTexts.
- Twenty-nine Methods for Amide Synthesis. BOC Sciences.
- Amides Explained: Preparation, Hydrolysis and Reduction. YouTube.
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
- Triethylamine HCl Safety D
- How to optimize reaction conditions for N-benzoyl
- Triethylamine - Hazardous Substance Fact Sheet. NJ.gov.
- Schotten–Baumann reaction. Wikipedia.
- Triethylamine Safety D
- Triethylamine Safety D
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. The Royal Society of Chemistry.
- Triethylamine Safety D
- (R)-pyrrolidine-3-carboxylic acid 1H NMR spectrum. ChemicalBook.
- Pyrrolidine 13C NMR spectrum. ChemicalBook.
- Pyrrolidine-3-carboxylic acid, N-(4-bromo-3-methylphenyl)-5-oxo- 1H NMR Spectrum. SpectraBase.
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. testbook.com [testbook.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. aksci.com [aksci.com]
- 12. rsc.org [rsc.org]
- 13. (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum [chemicalbook.com]
- 14. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. nj.gov [nj.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. fishersci.com [fishersci.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Activating 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid: A Guide to Reagents and Protocols
Abstract
This technical guide provides a comprehensive overview of reagents and protocols for the activation of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. We delve into the mechanistic principles behind common activation strategies, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. This document emphasizes the causality behind experimental choices to ensure reproducible, high-yield outcomes.
Introduction: The Challenge of Amide Bond Formation
The synthesis of amides from a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry and drug discovery. While thermodynamically favorable, the direct condensation is kinetically slow due to the basicity of the amine leading to a non-productive acid-base reaction.[1] This necessitates the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[2]
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, presents its own set of considerations, including potential steric hindrance from the cyclohexyl group and the need to maintain stereochemical integrity if starting from a chiral precursor.[3][4] The choice of activating reagent is therefore critical to the success of subsequent coupling reactions.
Core Activation Strategies and Reagent Classes
The activation of carboxylic acids like 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is typically achieved through several classes of reagents, each with distinct mechanisms, advantages, and limitations.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides are considered zero-length crosslinkers as no part of their structure is incorporated into the final product.[5] They are widely used due to their efficiency and versatility.[1][5][6]
Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[5][7] This intermediate can then be attacked by a nucleophile (e.g., an amine) to form the desired amide bond, releasing a soluble urea byproduct.[5] However, this intermediate is unstable and can rearrange to a stable N-acylurea, a common side product.[2][7][8] To mitigate this and improve yields, additives are frequently employed.[2][7]
Carbodiimide Activation Pathway. This diagram illustrates the activation of a carboxylic acid by a carbodiimide like EDC.
Common Carbodiimide Reagents:
| Reagent | Full Name | Key Features | Byproduct Solubility |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, easy removal of byproduct via aqueous workup.[5][9] | Water |
| DCC | N,N'-Dicyclohexylcarbodiimide | Not water-soluble, used in organic synthesis.[5] Byproduct (DCU) is often insoluble, allowing for removal by filtration. | Organic Solvents |
| DIC | N,N'-Diisopropylcarbodiimide | Liquid, often used to avoid filtration issues with DCU. Byproduct (DIU) is more soluble in organic solvents. | Organic Solvents |
Uronium/Aminium and Phosphonium Salts: The High-Efficiency Activators
These reagents are known for rapid reaction kinetics, high coupling efficiency, and their ability to suppress racemization, making them invaluable for complex or sterically hindered substrates.[10]
Mechanism of Action: These reagents react with the carboxylate to form an active ester in situ. For example, HATU, an aminium salt, reacts with a carboxylic acid to form a highly reactive OAt-active ester.[10][11] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for its high performance, as it accelerates the coupling reaction.[10]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benthamscience.com [benthamscience.com]
- 5. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
Synthesis of mu-opioid receptor antagonists using pyrrolidine intermediates
Application Note: Stereoselective Synthesis & Validation of Pyrrolidine-Based Mu-Opioid Receptor Antagonists
Abstract
The shift from complex morphinan structures to simplified heterocyclic scaffolds represents a critical evolution in the development of Mu-Opioid Receptor (MOR) antagonists. This guide details a high-efficiency protocol for synthesizing 3,4-disubstituted pyrrolidine scaffolds—a pharmacophore offering superior conformational restriction compared to flexible acyclic amines. We present a scalable Asymmetric 1,3-Dipolar Cycloaddition ([3+2]) workflow to establish the chiral core, followed by specific N-functionalization to drive antagonist selectivity. The protocol concludes with a validated Radioligand Binding Assay ([³H]-DAMGO) to determine affinity (
Strategic Synthetic Design
The Pyrrolidine Advantage
In opioid medicinal chemistry, the "message" domain (tyramine moiety) requires a precise spatial arrangement relative to the "address" domain (hydrophobic auxiliary). The pyrrolidine ring serves as a rigid spacer, locking the pharmacophore into a bioactive conformation that mimics the C-ring of morphinans but with lower molecular weight and higher metabolic stability.
Target Scaffold: trans-3-(3-hydroxyphenyl)-4-substituted-pyrrolidine.
-
3-Hydroxyphenyl: Mimics the phenolic A-ring of morphine (essential for receptor binding).
-
N-Substituent: Bulky groups (e.g., cyclopropylmethyl, allyl) are critical for inducing the antagonist state in the receptor.
-
Stereochemistry: The (3R,4R) or (3S,4S) configuration often dictates potency; asymmetric synthesis is mandatory.
Retrosynthetic Logic
We utilize a Catalytic Asymmetric [3+2] Cycloaddition . This convergent approach constructs the pyrrolidine ring, sets two contiguous stereocenters simultaneously, and allows for late-stage diversification.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrrolidine core.
Protocol A: Asymmetric Synthesis of the Pyrrolidine Core
Objective: Synthesize the chiral pyrrolidine intermediate with >95% ee.
Materials & Reagents
| Reagent | Specification | Role |
| Imino Ester | Glycine-derived imine | Dipole Precursor |
| Dipolarophile | trans-3-methoxy-β-nitrostyrene | Scaffold Builder |
| Catalyst | AgOAc + (R)-Fesulphos ligand | Chiral Induction |
| Solvent | THF (Anhydrous) | Medium |
| Base | Cesium Carbonate ( | Dipole Generation |
Experimental Workflow
Step 1: Catalyst Preparation
-
In a flame-dried Schlenk flask under
, dissolve AgOAc (5 mol%) and (R)-Fesulphos ligand (5.5 mol%) in anhydrous THF (0.1 M). -
Stir at room temperature for 30 minutes to form the active chiral complex. Note: The solution should turn a clear yellow/orange.
Step 2: [3+2] Cycloaddition
-
Cool the catalyst solution to -20°C to maximize enantioselectivity.
-
Add the imino ester (1.0 equiv) and dipolarophile (1.2 equiv).
-
Add
(10 mol%) to generate the azomethine ylide in situ. -
Stir at -20°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Quench: Filter through a celite pad to remove silver salts. Concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Checkpoint: Verify diastereomeric ratio (dr) via ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H). Target: >20:1 dr, >90% ee.
-
Step 3: Core Transformation & N-Functionalization
-
Reduction: Dissolve the cycloadduct in dry
. Add (3 equiv) at 0°C to reduce the ester/nitro groups (if applicable) or use specific hydrolysis/decarboxylation depending on the exact dipolarophile used. -
N-Alkylation (Crucial for Antagonism):
-
Deprotection: Use
in (-78°C to RT) to demethylate the 3-methoxyphenyl group to the active 3-hydroxyphenyl phenol.
Protocol B: Validation via Radioligand Binding Assay
Objective: Determine the affinity (
Materials
-
Receptor Source: CHO-K1 cells stably expressing human MOR (hMOR).
-
Radioligand: [³H]-DAMGO (Specific Activity ~50 Ci/mmol). Agonist radioligand is standard for defining the binding pocket.
-
Reference Antagonist: Naloxone (non-selective) or CTOP (Mu-selective).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Step-by-Step Assay Protocol
-
Membrane Preparation:
-
Harvest CHO-hMOR cells and homogenize in ice-cold Tris buffer.
-
Centrifuge at 40,000 x g for 30 min. Resuspend pellet in Assay Buffer.
-
Quality Control: Protein concentration must be determined (Bradford assay) to ensure 20–40 µg protein/well.
-
-
Plate Setup (96-well format):
-
Total Binding (TB): Membrane + [³H]-DAMGO (1 nM final).
-
Non-Specific Binding (NSB): Membrane + [³H]-DAMGO + Excess Naloxone (10 µM).
-
Test Compounds: Membrane + [³H]-DAMGO + Synthesized Pyrrolidine (
M to M).
-
-
Incubation:
-
Incubate plates at 25°C for 60 minutes. Equilibrium is critical.
-
-
Harvesting:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Wash 3x with ice-cold Tris buffer.
-
-
Detection:
-
Add liquid scintillant to filters and count radioactivity (CPM) on a TopCount or MicroBeta counter.
-
-
Data Analysis:
-
Calculate specific binding:
. -
Fit data to a one-site competition model using non-linear regression (GraphPad Prism).
-
Calculate
using the Cheng-Prusoff equation : (Where [L] is radioligand concentration and is its dissociation constant).
-
Workflow Visualization
Figure 2: Integrated workflow from catalytic synthesis to biological validation.
Troubleshooting & Optimization
-
Racemization: If ee drops during the N-alkylation step, lower the temperature and switch to a milder base (e.g., DIPEA instead of
). -
Solubility: Pyrrolidine salts (HCl or fumarate) are often more soluble in aqueous assay buffers than the free base. Always convert the final product to a salt before biological testing.
-
NSB High: If non-specific binding in the assay is >20% of total binding, increase the wash volume or the PEI concentration in the filter soak.
References
-
Stereoselective Synthesis of Pyrrolidines: Adrio, J., & Carretero, J. C. (2011). "Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3+2] Cycloaddition." Chemical Communications. Link
-
Opioid SAR & Pyrrolidine Scaffolds: Le Bourdonnec, B., et al. (2006).[4] "Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as Mu-Opioid Receptor Antagonists." Journal of Medicinal Chemistry. Link
-
Radioligand Binding Protocols: Reaction Biology. "Opioid-Mu Biochemical Binding Assay Service."[5] Link
-
Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
General Pyrrolidine Synthesis Reviews: "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." Molecules. Link
Sources
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-directed signalling within the opioid receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Friedel-Crafts Acylation of Aromatic Compounds with 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
Introduction: A Gateway to Novel Ketone Scaffolds in Drug Discovery
The Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring.[1][2] This powerful electrophilic aromatic substitution reaction is instrumental in the synthesis of aromatic ketones, which are pivotal intermediates and key structural motifs in a multitude of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] A significant advantage of Friedel-Crafts acylation over the related alkylation is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution, a common challenge in Friedel-Crafts alkylations.[3] Furthermore, the resonance-stabilized acylium ion intermediate is not susceptible to the rearrangements that can plague alkylation reactions, leading to more predictable and cleaner product profiles.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel acylating agent, 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride , in Friedel-Crafts acylation reactions. The resulting aryl ketones, incorporating the unique 1-cyclohexyl-5-oxopyrrolidine moiety, represent a promising and underexplored chemical space for the development of new therapeutic agents. Pyrrolidinone derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antioxidant, anticancer, and antiviral properties.[6][7] By coupling this versatile scaffold with various aromatic systems, a diverse library of compounds can be generated for biological screening.
This document will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for its execution, and offer insights into the critical parameters that govern its success.
Reaction Mechanism and Rationale for Experimental Design
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[2][8] The key steps, as they apply to the acylation with 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, are outlined below:
-
Generation of the Acylium Ion: The reaction is initiated by the coordination of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to the chlorine atom of the 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride.[9] This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[5][10] The stability of this acylium ion is a key factor in preventing molecular rearrangements.[5]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[8] This step results in the formation of a non-aromatic carbocation intermediate known as an arenium ion or σ-complex.[8]
-
Restoration of Aromaticity: A base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon bearing the newly attached acyl group.[10] This deprotonation restores the aromaticity of the ring and yields the desired aryl ketone product.[8]
-
Product-Catalyst Complexation and Workup: The product, an aryl ketone, is a Lewis base and will form a complex with the strong Lewis acid catalyst (AlCl₃).[5][9] This complexation is often irreversible under the reaction conditions, necessitating the use of stoichiometric or even excess amounts of the catalyst. An aqueous workup is required to decompose this complex and liberate the final product.[5][9]
Visualizing the Reaction Pathway
Figure 1: Generalized workflow for the Friedel-Crafts acylation.
Experimental Protocols
Safety Precautions: Friedel-Crafts acylation reactions should be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[11] Acyl chlorides are also corrosive and moisture-sensitive.
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Anisole
This protocol describes a general procedure for the acylation of a moderately activated aromatic substrate, anisole.
Materials:
-
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous aluminum chloride (1.2 to 2.5 equivalents relative to the acyl chloride).
-
Solvent Addition: Add anhydrous dichloromethane to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension via an addition funnel over 15-20 minutes. Maintain the temperature at 0 °C.
-
Aromatic Substrate Addition: To the resulting mixture, add anisole (1.0 to 1.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a fume hood as it will generate HCl gas.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired acylated product.
Data Presentation: Reaction Parameter Optimization
The following table provides a starting point for optimizing the reaction conditions for various aromatic substrates. The reactivity of the aromatic ring will dictate the necessary stoichiometry of the Lewis acid and the reaction temperature.
| Aromatic Substrate | Activating/Deactivating Nature | Suggested AlCl₃ (equiv.) | Temperature (°C) | Expected Reaction Time (h) | Notes |
| Benzene | Neutral | 1.5 - 2.0 | 25 - 60 | 4 - 24 | May require gentle heating to proceed at a reasonable rate. |
| Toluene | Activating | 1.2 - 1.5 | 0 - 25 | 2 - 8 | Expect a mixture of ortho and para isomers, with the para product generally predominating due to sterics. |
| Anisole | Strongly Activating | 1.1 - 1.3 | 0 - 25 | 1 - 6 | The methoxy group is a strong ortho, para-director.[11] The para product is typically the major isomer. |
| Chlorobenzene | Deactivating | 2.0 - 3.0 | 50 - 80 | 12 - 48 | The reaction will be slower due to the deactivating nature of the chlorine atom. Higher temperatures and excess Lewis acid are likely required. |
| Naphthalene | Activated Polycyclic | 1.2 - 1.5 | 0 - 25 | 2 - 12 | Acylation typically occurs at the more reactive α-position. |
Note: The above parameters are suggestions and may require further optimization for specific applications. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these protocols, the following self-validating measures should be implemented:
-
Starting Material Purity: The purity of the 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is critical. It should be freshly prepared or properly stored under anhydrous conditions to prevent hydrolysis.
-
Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous conditions, as the Lewis acid catalyst is extremely moisture-sensitive. All glassware should be flame-dried, and anhydrous solvents should be used.
-
Reaction Monitoring: Regular monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Product Characterization: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The IR spectrum should show a characteristic carbonyl stretch for the newly formed ketone.[11]
Conclusion and Future Directions
The Friedel-Crafts acylation using 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride offers a promising avenue for the synthesis of novel aromatic ketones with potential applications in drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for researchers to explore this chemistry. Further investigations could focus on expanding the scope of aromatic and heteroaromatic substrates, exploring alternative Lewis acid or Brønsted acid catalysts to improve the environmental footprint of the reaction, and evaluating the biological activities of the synthesized compounds.[9][12] The modularity of this synthetic approach allows for the rapid generation of diverse chemical entities, accelerating the discovery of new lead compounds.
References
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]
-
Pearson. EAS:Friedel-Crafts Acylation Mechanism. [Link]
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Beilstein Journal of Organic Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Heterocycles. Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furandicarboxylic Acid Anhydride and Furan Acid Chloride: Syntheses of 4-Substituted 3-Arylcarbonyl-2-phenylfuran and 3-Substituted 4-Arylcarbonyl-2-phenylfuran. [Link]
-
National Institutes of Health. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
-
National Institutes of Health. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
Royal Society of Chemistry. A DFT study of the Al2Cl6-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds. [Link]
-
ResearchGate. Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles a. [Link]
-
National Institutes of Health. Mechanochemical Friedel–Crafts acylations. [Link]
-
Chemguide. The reaction of acyl chlorides with benzene. [Link]
-
KTU ePubl. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
Sources
- 1. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]
Application Note: A Streamlined One-Pot Synthesis of 4-(1H-Tetrazol-5-yl)-1-cyclohexylpyrrolidin-2-one
Abstract
Tetrazoles are a prominent class of nitrogen-rich heterocycles that serve as crucial pharmacophores in modern drug development, often acting as bioisosteres for carboxylic acids with improved metabolic stability and pharmacokinetic profiles.[1] Traditional multi-step syntheses of these moieties can be time-consuming and inefficient. This application note details a robust, one-pot protocol for the synthesis of 4-(1H-tetrazol-5-yl)-1-cyclohexylpyrrolidin-2-one directly from 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride. By converting the acyl chloride to a nitrile in situ followed by a Lewis acid-catalyzed [2+3] cycloaddition with sodium azide, this method circumvents the need for isolating intermediates, thereby increasing operational efficiency and overall yield.
Principle and Mechanism
The conversion of an acyl chloride to a 5-substituted-1H-tetrazole in a single reaction vessel is a multi-step sequence that leverages the reactivity of sequential intermediates. The overall transformation follows three core chemical operations:
-
Amidation: The highly reactive 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is first converted to its corresponding primary amide upon reaction with an ammonia source.
-
Dehydration: The primary amide is then dehydrated in situ to form the corresponding nitrile intermediate, 1-cyclohexyl-5-oxopyrrolidine-3-carbonitrile.
-
[2+3] Cycloaddition: The nitrile undergoes a formal [2+3] cycloaddition with an azide salt.[2] This final step is significantly accelerated by a Lewis acid catalyst, such as zinc(II) bromide, which coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide anion.[1][3] The reaction culminates in the formation of the stable, aromatic tetrazole ring.
The proposed mechanistic pathway is outlined below:
Caption: Overall workflow for the one-pot tetrazole synthesis.
Materials and Equipment
Reagents & Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. | Notes |
| 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride | ≥97% | Sigma-Aldrich | N/A | Highly moisture sensitive. |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Fisher Scientific | 1336-21-6 | Corrosive. Use in a fume hood. |
| Triphenylphosphine (PPh₃) | ≥99% | Acros Organics | 603-35-0 | |
| Iodine (I₂) | ≥99.8% | J.T. Baker | 7553-56-2 | |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich | 26628-22-8 | Extremely Toxic & Explosive Hazard. |
| Zinc Bromide (ZnBr₂) | Anhydrous, ≥98% | Alfa Aesar | 7699-45-8 | Hygroscopic. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | 75-09-2 | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | |
| Hydrochloric Acid (HCl) | 37% (conc.) | VWR | 7647-01-0 | For pH adjustment during work-up. |
| Sodium Nitrite (NaNO₂) | ≥97% | Sigma-Aldrich | 7632-00-0 | For quenching residual azide. |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | For extraction. | |
| Brine (Saturated NaCl) | For washing. | |||
| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | For drying. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet
-
Addition funnel
-
Thermometer and heating mantle
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, two pairs of nitrile gloves.[4][5]
Experimental Protocol
WARNING: This procedure involves sodium azide, which is acutely toxic and can form explosive heavy metal azides or the highly toxic and explosive hydrazoic acid upon contact with acids.[5][6] All steps must be performed in a certified chemical fume hood.[7]
Caption: Detailed experimental workflow from starting material to purification.
Step-by-Step Methodology
-
In Situ Amide Formation:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (10.0 mmol, 1.0 equiv).
-
Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add ammonium hydroxide solution (28%, 15.0 mmol, 1.5 equiv) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting suspension vigorously at 0°C for 1 hour.
-
-
In Situ Dehydration to Nitrile:
-
To the reaction mixture, add triphenylphosphine (12.0 mmol, 1.2 equiv) in one portion.
-
Once dissolved, add iodine (12.0 mmol, 1.2 equiv) portion-wise. The reaction will turn dark brown.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring the conversion of the amide to the nitrile by Thin Layer Chromatography (TLC).
-
-
Solvent Exchange and Cycloaddition:
-
Once the dehydration is complete, replace the condenser with a distillation head and carefully remove the DCM by distillation.
-
To the resulting residue, add anhydrous N,N-Dimethylformamide (DMF) (50 mL).
-
Carefully add sodium azide (15.0 mmol, 1.5 equiv) followed by anhydrous zinc bromide (2.0 mmol, 0.2 equiv). CAUTION: Do not use metal spatulas to handle sodium azide.[5]
-
Equip the flask with a reflux condenser and heat the mixture to 120°C under a nitrogen atmosphere.
-
Maintain heating for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the nitrile intermediate is consumed.
-
-
Reaction Work-up and Azide Quenching:
-
Cool the reaction mixture to room temperature.
-
CRITICAL SAFETY STEP: In a separate flask, prepare a solution of sodium nitrite (20.0 mmol) in 30 mL of water and acidify it to ~pH 3 with 2M HCl. Cautiously add this solution to the reaction mixture to quench and destroy any residual sodium azide and hydrazoic acid. Stir for 1 hour.
-
Acidify the reaction mixture to pH ~2 by the slow addition of 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, using a gradient elution system (e.g., Hexane:Ethyl Acetate) to afford the pure 4-(1H-tetrazol-5-yl)-1-cyclohexylpyrrolidin-2-one.
-
Safety and Handling
-
Sodium Azide (NaN₃): Extremely toxic upon ingestion, inhalation, or skin contact.[6] It reacts with acids to form highly toxic and explosive hydrazoic acid gas.[5] It can also form explosive salts with heavy metals (e.g., lead, copper); avoid contact with metal pipes, spatulas, and equipment.[5] All manipulations must be done in a fume hood.[7]
-
Acyl Chloride: Corrosive and reacts violently with water. Handle under anhydrous conditions.
-
Waste Disposal: All azide-containing waste must be quenched with an acidified sodium nitrite solution before disposal. Never pour azide solutions down the drain, as explosive metal azides can form in plumbing.[5] Follow institutional guidelines for hazardous waste disposal.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of nitrile intermediate | Incomplete dehydration; moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Increase reaction time or slightly warm the reaction during the dehydration step. |
| Stalled cycloaddition reaction | Inactive catalyst; insufficient temperature. | Use freshly opened, anhydrous zinc bromide. Ensure the reaction temperature is maintained at 120°C. Consider using alternative catalysts like ammonium chloride.[9][10] |
| Difficult purification | Residual DMF in the crude product. | After extraction, wash the organic layer thoroughly with water multiple times to remove DMF. A high-vacuum line can also be used to remove final traces. |
| Safety incident (e.g., spill) | Improper handling. | For small spills of NaN₃ solution, cover with absorbent material and clean with alkaline water (pH >9).[4][8] For larger spills, evacuate and contact EHS immediately.[4] |
References
-
Sharpless, K. B., et al. (2010). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Available at: [Link]
-
Tufts University. (n.d.). Safe Use of Sodium Azide in Labs. Scribd. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. organic-chemistry.org. Available at: [Link]
-
Himo, F., et al. (2010). Mechanisms of tetrazole formation by addition of azide to nitriles. Diva-portal.org. Available at: [Link]
-
Duncton, M. A. J., & Singh, R. (2016). A one-pot synthesis of tetrazolones from acid chlorides. PubMed. Available at: [Link]
-
Duncton, M. A. J., & Singh, R. (2016). A one-pot synthesis of tetrazolones from acid chlorides. Royal Society of Chemistry. Available at: [Link]
-
Mondal, B., et al. (2017). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PMC. Available at: [Link]
-
Himo, F., et al. (2002). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Journal of the American Chemical Society. Available at: [Link]
-
Rostami, A., et al. (2023). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Royal Society of Chemistry. Available at: [Link]
-
OSHA. (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. Occupational Safety and Health Administration. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Available at: [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. UTHSC. Available at: [Link]
-
Himo, F., et al. (2010). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Available at: [Link]
-
Mondal, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. Available at: [Link]
-
Sun, C., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC. Available at: [Link]
-
Ramanathan, M., et al. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Chemistry Portal. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. Available at: [Link]
-
Sun, C., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. ResearchGate. Available at: [Link]
-
Patel, A. M. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. International Journal of ChemTech Research. Available at: [Link]
-
Demko, Z. P., & Sharpless, K. B. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology. Available at: [Link]
-
YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. osha.gov [osha.gov]
- 8. uthsc.edu [uthsc.edu]
- 9. chalcogen.ro [chalcogen.ro]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Handling 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting strategies for handling 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, a reactive acyl chloride. Due to the limited specific literature on this compound's stability, this guide is built upon established principles for the safe handling and prevention of hydrolysis of acyl chlorides in general. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the integrity of your experiments.
The Challenge: Hydrolysis of Acyl Chlorides
Acyl chlorides are highly reactive compounds that readily undergo nucleophilic attack by water. This process, known as hydrolysis, converts the acyl chloride into the corresponding carboxylic acid. In the case of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, hydrolysis results in the formation of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid[1]. This degradation can significantly impact the outcome of your reactions, leading to reduced yields, impure products, and misleading results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride.
Q1: I suspect my 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride has degraded. What are the signs?
A1: Degradation due to hydrolysis is often indicated by:
-
A decrease in the expected yield of your desired product.
-
The presence of an unexpected solid (the carboxylic acid) in your reaction mixture.
-
Inconsistent results between experiments using the same batch of the reagent.
-
A fuming appearance when the container is opened in a humid environment, which is the reaction of the acyl chloride with atmospheric moisture to produce HCl gas[2].
Q2: How can I confirm that hydrolysis has occurred?
A2: Analytical techniques are the most reliable way to confirm hydrolysis. The most common methods involve derivatization of the acyl chloride followed by chromatographic analysis. Direct analysis is often inaccurate due to the high reactivity of the acyl chloride.
-
High-Performance Liquid Chromatography (HPLC): The hydrolyzed carboxylic acid can be detected and quantified by HPLC. In some cases, derivatization of the remaining acyl chloride may be necessary for accurate quantification.
-
Gas Chromatography (GC): Similar to HPLC, GC can be used to analyze for the presence of the hydrolysis product, often after a derivatization step.
Q3: My solvent was anhydrous, but I still see signs of hydrolysis. What could be the cause?
A3: Even with anhydrous solvents, moisture can be introduced from several sources:
-
Atmospheric moisture: Opening the reagent container in a non-inert atmosphere can introduce enough moisture for hydrolysis to occur[3].
-
Improperly dried glassware: Glassware that has not been thoroughly dried can harbor residual moisture.
-
Contaminated starting materials: Other reagents in your reaction may contain trace amounts of water.
Q4: Can I "rescue" a partially hydrolyzed batch of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride?
A4: Attempting to rescue a partially hydrolyzed batch is generally not recommended. The presence of the carboxylic acid can interfere with many reactions. It is best to discard the compromised reagent and start with a fresh, properly handled batch.
Best Practices for Preventing Hydrolysis
The key to preventing hydrolysis is to rigorously exclude moisture at every step of your experimental workflow.
Storage and Handling
Proper storage is the first line of defense against hydrolysis.
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon)[3]. | Prevents contact with atmospheric moisture. |
| Temperature | Store in a cool, dry place. | Reduces the rate of any potential degradation reactions. |
| Container | Use a container with a tight-fitting, corrosion-resistant cap (e.g., PTFE-lined)[3]. | Prevents moisture ingress and reaction with the container material. |
| Secondary Containment | Store the primary container within a desiccator or a sealed secondary container with a desiccant[2]. | Provides an additional barrier against moisture. |
Experimental Setup
Your experimental technique is critical to maintaining an anhydrous environment.
-
Glassware Preparation: Thoroughly wash and oven-dry all glassware at >120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).
-
Inert Atmosphere: Perform all manipulations of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride in a glovebox or using a Schlenk line.
-
Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over activated molecular sieves.
-
Reagent Transfer:
-
In a glovebox: Use standard laboratory spatulas and weighing techniques.
-
Using a Schlenk line: If the acyl chloride is a liquid or can be dissolved in an anhydrous solvent, use a gas-tight syringe or a cannula for transfer.
-
-
Reaction Conditions: Maintain a positive pressure of inert gas throughout the reaction.
Choice of Desiccants
Using the right desiccant in your storage containers and for drying solvents is crucial.
| Desiccant | Application | Advantages | Disadvantages |
| Molecular Sieves (3Å or 4Å) | Drying solvents, desiccators | High water capacity, can be regenerated. | Can be slow to act. |
| Drierite™ (Anhydrous Calcium Sulfate) | Drying tubes, desiccators | Fast-acting, indicating versions change color when saturated. | Lower water capacity than molecular sieves. |
| Silica Gel | Desiccators | Inexpensive, can be regenerated. | Lower efficiency than molecular sieves for achieving very low water levels. |
Analytical Verification of Purity
To ensure the quality of your 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, especially if it has been stored for an extended period, analytical verification is recommended.
Note: This is a general protocol and may need to be optimized for your specific compound and available equipment.
-
Derivatization:
-
In a controlled, anhydrous environment, react a small, accurately weighed sample of the acyl chloride with a suitable derivatizing agent. A common choice is an anhydrous alcohol (e.g., methanol or ethanol) to form the corresponding ester, or an amine to form an amide.
-
-
Sample Preparation:
-
Quench the derivatization reaction.
-
Prepare a standard solution of the expected hydrolysis product (1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid) in a suitable solvent.
-
Prepare a sample of your derivatized acyl chloride for HPLC analysis.
-
-
HPLC Analysis:
-
Use a suitable HPLC column (e.g., C18) and mobile phase to separate the derivatized product from the potential carboxylic acid impurity.
-
Develop a method that gives good resolution between the two peaks.
-
Quantify the amount of carboxylic acid present in your sample by comparing its peak area to that of the standard.
-
Concluding Remarks
References
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Link]
-
Reddit. (2023). Acetyl Chloride Storage. [Link]
-
Unknown. Practices for Proper Chemical Storage. [Link]
-
Wiley. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. [Link]
-
DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]
- Google Patents. (n.d.). Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.
-
PMC. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. [Link]
- Google Patents. (n.d.). N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.
-
ResearchGate. (2025). A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product. [Link]
- Google Patents. (n.d.).
-
ChemRxiv. (n.d.). Revisiting the Enhanced Chemical Reactivity in Water Micro- droplets: The Case of a Diels-Alder Reaction. [Link]
-
Pharmaffiliates. (n.d.). 5-(4-Chlorobutyl)-1-cyclohexyl-d4-tetrazole. [Link]
Sources
Technical Support Center: 5-oxopyrrolidine-3-carbonyl chloride
Welcome to the technical support center for 5-oxopyrrolidine-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this reactive compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
I. Troubleshooting Guide: Experimental Challenges
This section addresses specific problems that may arise during experiments involving 5-oxopyrrolidine-3-carbonyl chloride, with a focus on issues related to its stability in the presence of moisture.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
The reaction does not proceed to completion.
-
The primary isolated product is 5-oxopyrrolidine-3-carboxylic acid.
-
Complex mixture of byproducts is observed.
Root Cause Analysis:
The most probable cause is the hydrolysis of 5-oxopyrrolidine-3-carbonyl chloride. Acyl chlorides are highly reactive compounds, and the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1][2] This makes it extremely susceptible to nucleophilic attack by water, a reaction that is often vigorous and exothermic.[1][3] This hydrolysis converts the starting material into the corresponding carboxylic acid, which is significantly less reactive and will not participate in the desired acylation reaction under the same conditions.[4][5]
dot
Caption: Hydrolysis of 5-oxopyrrolidine-3-carbonyl chloride.
Solutions:
1. Rigorous Exclusion of Moisture:
- Glassware: All glassware must be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum immediately before use.
- Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing in-house, ensure proper drying techniques (e.g., distillation over sodium/benzophenone or use of molecular sieves) are employed and validated.
- Reagents: Ensure all other reagents, especially amines or alcohols, are dry. Liquid reagents can be dried over activated molecular sieves.
- Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using a Schlenk line or a glovebox.
2. In-situ Generation:
- Due to their high reactivity and difficulty in storage, acyl chlorides are often prepared immediately before use from the corresponding carboxylic acid.[3] Common reagents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]
3. Temperature Control:
- Many acylation reactions are exothermic. Running the reaction at a lower temperature (e.g., 0°C or -78°C) can help control the reaction rate and minimize side reactions.
Issue 2: Inconsistent Reaction Stoichiometry
Symptoms:
-
Reproducibility issues between batches.
-
Requirement of excess acyl chloride to drive the reaction to completion.
Root Cause Analysis:
Partial hydrolysis of the 5-oxopyrrolidine-3-carbonyl chloride stock is the likely culprit. If the compound has been exposed to atmospheric moisture during storage or handling, a portion of it will have converted to the carboxylic acid.[1] This means the actual concentration of the active acyl chloride is lower than what is calculated based on the weighed mass.
Solutions:
1. Proper Storage:
- Store 5-oxopyrrolidine-3-carbonyl chloride in a tightly sealed container, preferably under an inert gas.[7][8]
- Store in a desiccator or a dry box to protect from atmospheric moisture.[8]
- For long-term storage, refrigeration in a sealed container is advisable. Allow the container to warm to room temperature before opening to prevent condensation.
2. Quality Control of Starting Material:
- If hydrolysis is suspected, the purity of the acyl chloride can be checked by techniques such as ¹H NMR spectroscopy. The presence of a broad peak corresponding to the carboxylic acid proton would indicate degradation.
- Alternatively, a simple test is to carefully add a small amount to an anhydrous alcohol. Vigorous reaction with the evolution of HCl gas is indicative of an active acyl chloride.
Issue 3: Observation of Fuming Upon Opening the Reagent Bottle
Symptoms:
-
A white, steamy fume is released when the container of 5-oxopyrrolidine-3-carbonyl chloride is opened.
Root Cause Analysis:
This fuming is a direct visual indicator of hydrolysis.[1] The acyl chloride is reacting with moisture in the air to produce hydrogen chloride (HCl) gas.[5][9] This HCl then combines with atmospheric water to form an aerosol of hydrochloric acid, which appears as fumes.[1]
Solutions:
1. Handling in a Fume Hood:
- Always handle 5-oxopyrrolidine-3-carbonyl chloride in a well-ventilated chemical fume hood to avoid inhalation of corrosive HCl gas.[10]
2. Minimize Exposure to Air:
- Work quickly when weighing or transferring the reagent.
- Immediately and securely reseal the container after use.
- Consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the entire stock to air.
II. Frequently Asked Questions (FAQs)
Q1: Why is 5-oxopyrrolidine-3-carbonyl chloride so reactive towards water?
A1: The high reactivity is due to the electronic structure of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[3] Both atoms pull electron density away from the carbon, creating a significant partial positive charge.[2] This makes the carbon atom an excellent electrophile, readily attacked by nucleophiles like water.[1]
Q2: What is the primary product of the reaction between 5-oxopyrrolidine-3-carbonyl chloride and water?
A2: The reaction, known as hydrolysis, yields 5-oxopyrrolidine-3-carboxylic acid and hydrogen chloride (HCl).[5]
Q3: Can I use a solvent like methanol or ethanol in my reaction?
A3: You can only use these solvents if they are the intended reactant. Alcohols will react with acyl chlorides in a process called alcoholysis to form esters.[5][11] If the alcohol is not your desired nucleophile, its presence will consume your acyl chloride and lead to unwanted byproducts.
Q4: How should I properly store 5-oxopyrrolidine-3-carbonyl chloride?
A4: It must be stored under anhydrous conditions.[8] This means a tightly sealed container, often with a sealant like Parafilm® around the cap, and stored in a desiccator.[7] For enhanced stability, storage under an inert gas (argon or nitrogen) is recommended.[8]
Q5: What are the safety precautions I should take when working with this compound?
A5: Due to its reactivity with water, 5-oxopyrrolidine-3-carbonyl chloride is corrosive and a lachrymator (causes tearing).[5] It will cause severe skin burns and eye damage upon contact.[7] Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed container, in a desiccator, under inert gas.[7][8] | Prevents hydrolysis from atmospheric moisture. |
| Handling | In a chemical fume hood, with appropriate PPE.[10][12] | Protects from corrosive HCl fumes and direct contact. |
| Solvents | Anhydrous grade. | Prevents premature reaction and loss of starting material. |
| Glassware | Oven or flame-dried. | Removes residual water that can initiate hydrolysis. |
III. Experimental Protocols
Protocol 1: General Procedure for Acylation using 5-oxopyrrolidine-3-carbonyl chloride
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).
-
Reaction Setup: Assemble the glassware under the inert atmosphere.
-
Reagent Addition: Dissolve the nucleophile (e.g., an amine or alcohol) in an appropriate anhydrous solvent in the reaction flask. If the nucleophile is a solid, add it to the flask before the solvent.
-
Cooling: Cool the solution to the desired temperature (commonly 0°C) using an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of 5-oxopyrrolidine-3-carbonyl chloride in the same anhydrous solvent to the cooled solution of the nucleophile. The addition should be dropwise to control the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and HCl).
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method (e.g., chromatography or recrystallization).
Protocol 2: Quenching and Disposal of Unused 5-oxopyrrolidine-3-carbonyl chloride
-
Caution: This process is exothermic and generates HCl gas. Perform in a fume hood.
-
Place a beaker containing a stir bar and a large excess of a weak base solution (e.g., saturated sodium bicarbonate) in an ice bath.
-
Slowly and carefully add the unused 5-oxopyrrolidine-3-carbonyl chloride or reaction mixture containing it to the stirred basic solution.
-
Allow the mixture to stir until all gas evolution has ceased.
-
Neutralize the resulting solution to a pH of ~7 with acid or base as needed.
-
Dispose of the neutralized aqueous solution according to your institution's hazardous waste guidelines.
IV. References
-
Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 10. broadpharm.com [broadpharm.com]
- 11. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 12. fishersci.com [fishersci.com]
Avoiding racemization during pyrrolidine acid chloride synthesis
A Guide to Preserving Stereochemical Integrity
Welcome to the Technical Support Center for Pyrrolidine Acid Chloride Synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of synthesizing chiral pyrrolidine acid chlorides while maintaining stereochemical purity. As a Senior Application Scientist, I have curated this guide to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the synthesis of pyrrolidine acid chlorides, with a special focus on preventing racemization.
Q1: Why is racemization a significant concern during the synthesis of pyrrolidine acid chloride?
Racemization is a critical issue because the biological activity of many pharmaceuticals and chiral molecules is highly dependent on their specific stereochemistry. Pyrrolidine-2-carboxylic acid (proline) and its derivatives are chiral building blocks. During the conversion of the carboxylic acid to the highly reactive acid chloride, the stereocenter at the alpha-carbon (C2) is susceptible to epimerization. This occurs primarily through the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[1][2][3] The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, and increased difficulty in purification.
Q2: What are the most common reagents used for converting N-protected pyrrolidine-2-carboxylic acid to its acid chloride, and how do they compare?
The choice of chlorinating agent is paramount in controlling racemization. The most common reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5] However, for substrates that are particularly sensitive to racemization, milder reagents are preferred.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Often used neat or in a high-boiling solvent at reflux temperatures.[5] | Inexpensive and powerful. | Harsh conditions (high temperature, generation of HCl and SO₂) can promote racemization and side reactions, especially with sensitive protecting groups.[4] |
| Oxalyl Chloride ((COCl)₂) ** | Typically used in a solvent like dichloromethane (DCM) at room temperature or 0°C, often with catalytic DMF.[5][6] | Milder conditions than SOCl₂. Gaseous byproducts (CO, CO₂, HCl) are easily removed.[4] | More expensive than SOCl₂. The in situ generated Vilsmeier reagent from DMF and oxalyl chloride can sometimes lead to side reactions. |
| Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) | Reacts under neutral conditions, often at low temperatures. | Very mild and highly effective in preventing racemization as it avoids the formation of oxazolone intermediates.[7] | Significantly more expensive and may require more specialized handling. |
| Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) | Used as an activating agent, often with a tertiary amine base. | Cost-effective and can be used in catalytic amounts. Avoids the direct formation of HCl.[8] | The reaction mechanism and byproducts can be more complex. May not be as widely applicable as other reagents. |
Q3: How does the choice of N-protecting group influence the outcome of the reaction?
The N-protecting group is crucial for preventing unwanted side reactions, such as polymerization. For minimizing racemization, urethane-based protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are highly recommended. These groups decrease the propensity of the nitrogen atom to participate in the formation of the problematic oxazolone intermediate. Acyl-type protecting groups, on the other hand, can more readily participate in cyclization to form oxazolones, thus increasing the risk of racemization.
Q4: What is the role of temperature and solvent in controlling racemization?
Lowering the reaction temperature is a general strategy to minimize racemization.[9] By reducing the thermal energy of the system, the rate of the competing racemization pathway is slowed down relative to the desired acid chloride formation. The choice of solvent can also play a role. Less polar solvents are often preferred as they can disfavor the formation of the charged intermediates that may be involved in the racemization process.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of pyrrolidine acid chlorides.
Issue 1: Significant Racemization Detected in the Product
-
Symptom: Chiral HPLC or NMR analysis of the final product shows a significant percentage of the undesired enantiomer/diastereomer.[10][11][12]
-
Potential Cause 1: Harsh Chlorinating Agent or High Temperature. The use of thionyl chloride at elevated temperatures is a common culprit for racemization.
-
Potential Cause 2: Inappropriate Base. The presence of a strong, sterically unhindered tertiary amine can facilitate the deprotonation of the alpha-carbon in the oxazolone intermediate, leading to racemization.[1][13]
-
Solution: If a base is required, opt for a sterically hindered, weaker base like 2,4,6-collidine.[1] In many cases, especially with oxalyl chloride, the reaction can be run without an added organic base.
-
Issue 2: Low Yield of the Desired Product
-
Symptom: After the reaction and work-up, the isolated yield of the coupled product is significantly lower than expected.
-
Potential Cause 1: Incomplete Formation of the Acid Chloride. The conversion of the carboxylic acid to the acid chloride may not have gone to completion.
-
Solution: Ensure all reagents and solvents are scrupulously dry, as any moisture will quench the acid chloride.[14] Consider increasing the equivalents of the chlorinating agent slightly (e.g., 1.2-1.5 equivalents). Monitor the reaction by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by TLC or LC-MS.[14]
-
-
Potential Cause 2: Instability of the Acid Chloride. Pyrrolidine acid chlorides, especially when N-protected, can be unstable and may decompose upon prolonged standing or exposure to elevated temperatures during work-up.
Issue 3: Formation of Unexpected Side Products
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks in addition to the starting material and the desired product.
-
Potential Cause 1: Vilsmeier-Haack Type Side Reactions. When using oxalyl chloride with catalytic DMF, the in situ generated Vilsmeier reagent can sometimes react with electron-rich functionalities in the substrate.
-
Solution: Minimize the amount of DMF to a truly catalytic quantity (e.g., a few drops).[6] Alternatively, consider a different chlorinating agent that does not require DMF, such as Ghosez's reagent.
-
-
Potential Cause 2: Protecting Group Instability. The reaction conditions may be too harsh for the chosen N-protecting group, leading to its partial or complete removal.
-
Solution: Ensure the reaction conditions are compatible with the protecting group. For example, if using an acid-labile protecting group like Boc, avoid prolonged exposure to the HCl generated during the reaction. A gentle nitrogen flow over the reaction can help to remove gaseous HCl.
-
Experimental Protocols & Methodologies
Protocol 1: Synthesis of N-Boc-L-proline Chloride using Oxalyl Chloride (A Racemization-Resistant Method)
This protocol is adapted from established procedures and is designed to minimize racemization.[15]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve N-Boc-L-proline (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reagents: To the cooled solution, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 mmol of starting material) via syringe. Then, add oxalyl chloride (1.2-1.5 equivalents) dropwise via syringe over 10-15 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the gas evolution ceases.
-
Work-up (for immediate use): The resulting solution of N-Boc-L-proline chloride is typically used immediately in the next step without isolation. The solvent can be removed under reduced pressure at room temperature if a more concentrated solution is required.
Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Purity
To assess the success of a racemization-free synthesis, the enantiomeric purity of the final product (after coupling the acid chloride with an achiral amine or alcohol) should be determined.
-
Sample Preparation: Prepare a dilute solution of the final amide or ester product in the mobile phase.
-
HPLC System: Use a chiral stationary phase column (e.g., CHIRALPAK® series) suitable for the separation of the enantiomers of your compound.[16][11][12]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape.
-
Analysis: Inject the sample and monitor the elution of the two enantiomers using a UV detector. The ratio of the peak areas will give the enantiomeric excess (e.e.) of the product.
Visualizing the Chemistry
Diagram 1: The Critical Racemization Pathway via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone intermediate.
Diagram 2: Troubleshooting Workflow for Pyrrolidine Acid Chloride Synthesis
Caption: A decision-making workflow for troubleshooting common issues.
References
-
Prabhu, G., Basavaprabhu, N., Narendra, T. M. V., & Sureshbabu, V. V. (2015). Amino acid chlorides: A journey from instability and racemization towards broader utility in organic synthesis including peptides. RSC Advances, 5(112), 92216-92267. [Link]
-
Ismail, N. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017. [Link]
-
Organic Syntheses Procedure. (n.d.). Org. Synth. 2011, 88, 396. [Link]
-
Batra, S., & Bhushan, R. (2014). Amino acids as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents for enantioseparation by liquid chromatography. Biomedical Chromatography, 28(11), 1532-1546. [Link]
-
Venkatraman, S., et al. (2001). Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids. Organic Process Research & Development, 5(5), 563-566. [Link]
-
Bhushan, R., & Batra, S. (2014). Amino acids as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents for enantioseparation by liquid chromatography. PubMed, 28(11), 1532-46. [Link]
-
Bhushan, R., & Kumar, V. (2011). Application of cyanuric chloride-based six new chiral derivatizing reagents having amino acids and amino acid amides as chiral auxiliaries for enantioresolution of proteinogenic amino acids by reversed-phase high-performance liquid chromatography. Amino Acids, 42(4), 1371-1378. [Link]
-
Miyazawa, T., et al. (1991). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 37(6), 544-550. [Link]
-
Supporting Information - The Royal Society of Chemistry. (2011). [Link]
-
Miyazawa, T., et al. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods. International Journal of Peptide and Protein Research, 40(1), 49-53. [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2015). ResearchGate. [Link]
-
A Novel Solid-Phase Chlorinating Reagent for the Synthesis of Acyl Chlorides. (2003). ResearchGate. [Link]
-
Carpino, L. A., Ionescu, D., & El-Faham, A. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(7), 2460-2465. [Link]
-
Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. (2015). ResearchGate. [Link]
-
Trouble with chloride acids. (2023). Reddit. [Link]
-
What should I reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate. [Link]
-
Supporting Information 1. (n.d.). [Link]
-
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). Impactfactor. [Link]
-
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). ResearchGate. [Link]
-
Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114-118. [Link]
-
Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2020). MDPI. [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme. [Link]
-
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2023). ResearchGate. [Link]
-
Recent Advancements in Synthesis and Applications of Amino Acid Ionic Liquids (AAILs): A Mini Review. (n.d.). Walsh Medical Media. [Link]
-
Acyl Chlorides of Amino Acids and Peptides as Monomers for the Preparation of Polymeric Polypeptides. (1960). Journal of the American Chemical Society. [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). [Link]
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (2010).
-
Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. (2011). PubMed. [Link]
-
Organic Chemistry c3444y Problem Set 6. (n.d.). [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS. [Link]
-
Asymmetric-Synthesis. (n.d.). [Link]
-
Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022). YouTube. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]
-
Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. (2016). PMC. [Link]
-
METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). [Link]
- Grégoire Danger - Results. (n.d.). Google Sites.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Optimal solvents for 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride reactions
Technical Support Center: 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl Chloride
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Solvent Systems & Troubleshooting Guide[1]
Executive Summary: The Chemical Challenge
As a Senior Application Scientist, I understand that working with 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride presents a unique duality. You are balancing the lipophilicity of the cyclohexyl group with the polarity of the lactam (5-oxo) core, all while managing the high reactivity of the acyl chloride.
This guide moves beyond generic "textbook" advice. It is a field-proven protocol designed to maximize yield and purity by selecting the correct solvent environment for the chlorination of the precursor acid (1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid).[1]
Solvent Selection Matrix
The choice of solvent dictates the reaction kinetics, byproduct profile, and downstream processing ease.
| Solvent System | Suitability | Technical Verdict |
| Dichloromethane (DCM) | Optimal | The Gold Standard. Excellent solubility for the cyclohexyl moiety.[1] Low boiling point (40°C) allows easy removal without thermal degradation of the labile acid chloride. |
| Toluene | High | Best for Scale-up. Higher boiling point (110°C) drives stubborn reactions.[1] Forms an azeotrope with Thionyl Chloride ( |
| THF (Anhydrous) | Moderate | Use with Caution. Good solubility, but Lewis acids (generated in situ) can catalyze the ring-opening of THF.[1] Must be strictly anhydrous and inhibitor-free.[1] |
| DMF (Neat) | Critical Failure | DO NOT USE. DMF reacts violently with acid chlorides.[1] It should only be used as a catalytic additive (1-2 drops) to form the Vilsmeier-Haack intermediate.[1] |
| Neat | Variable | Acceptable but Risky. Acts as both solvent and reagent. However, the high concentration can lead to side reactions with the lactam ring at elevated temperatures. |
Decision Logic & Workflow (Visualized)
The following diagram illustrates the decision process for solvent selection based on your specific experimental constraints.
Caption: Decision tree for selecting the optimal solvent based on scale and solubility parameters.
Standard Operating Procedure (SOP)
Objective: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride from its carboxylic acid precursor.
Reagents:
-
Precursor: 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv)[1]
-
Reagent: Oxalyl Chloride (1.2 equiv) OR Thionyl Chloride (2.0 equiv)[1]
-
Solvent: Anhydrous DCM (0.2 M concentration)[1]
-
Catalyst: DMF (anhydrous, 1-2 drops per 10 mmol)[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon flow.
-
Dissolution: Add the carboxylic acid precursor and anhydrous DCM. Stir until the cyclohexyl tail facilitates partial or full dissolution.
-
Activation: Add catalytic DMF. Note: You may observe slight bubbling.[1]
-
Addition: Dropwise add Oxalyl Chloride at 0°C. (If using
, room temperature addition is acceptable). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: The solution should turn clear and evolve gas (HCl/CO/SO2).
-
-
Workup (Critical): Evaporate solvent under reduced pressure.
-
Tech Tip: Co-evaporate with Toluene (2x) to strip trace HCl and unreacted reagent.[1]
-
-
Storage: Use immediately. If storage is required, keep under Argon at -20°C.[1]
Troubleshooting Center (FAQ)
Q1: My reaction mixture turned black/tarry. What happened?
Diagnosis: Thermal decomposition or "Vilsmeier Runaway."[1] Root Cause:
-
Overheating: The lactam ring is sensitive. If you refluxed in neat
(>75°C), you likely degraded the ring. -
Too much DMF: DMF is not just a catalyst; in large amounts, it reacts with the acid chloride to form stable iminium salts that do not react further or decompose. Solution: Repeat using DCM at RT and strictly limit DMF to catalytic amounts (1 drop).
Q2: I see a white precipitate after adding the acid chloride to my amine (coupling step). Is this product?
Diagnosis: Likely amine hydrochloride salt.[1] Explanation: The reaction generates HCl.[2] If you did not add a base scavenger (like Triethylamine or DIPEA), the HCl will protonate your unreacted amine, crashing it out as a salt. Solution: Ensure you use at least 2.5 equivalents of base (DIPEA/TEA) in the coupling step—one to neutralize the HCl from the acid chloride formation, and one for the coupling itself.
Q3: The product is an oil that won't crystallize. Is it impure?
Diagnosis: Solvent trapping.[1] Explanation: The cyclohexyl group is highly lipophilic and tends to hold onto chlorinated solvents (DCM) and Toluene tenaciously. Solution: Dry under high vacuum (<1 mbar) for 4 hours. If it remains an oil, this is chemically acceptable for the next step. Do not attempt to recrystallize the acid chloride; it is too moisture-sensitive.[1]
Mechanistic Pathway
Understanding the mechanism prevents errors. The DMF catalyst is not passive; it actively converts the chlorinating agent into a reactive Vilsmeier-like intermediate, which then attacks the carboxylic acid.
Caption: Catalytic cycle showing DMF activation of the chlorinating agent.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 22: Acylation of Carboxylic Acids). [1]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Context on Lactam Stability). [1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Review of Acid Chloride generation methods). [1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [1]
Sources
Technical Support Center: Purification of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
[1]
Case ID: PUR-PYR-003
Status: Active
Agent: Senior Application Scientist
Topic: Removal of Thionyl Chloride (
Executive Summary
The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride involves the chlorination of the corresponding carboxylic acid, typically using thionyl chloride (
Critical Challenge: The high boiling point of the product prevents simple distillation at atmospheric pressure. Furthermore, residual thionyl chloride forms strong intermolecular interactions with the lactam moiety, making simple vacuum evaporation insufficient. Failure to remove trace
This guide details the Azeotropic Chase Method (Standard Operating Procedure) and the Morpholine Titration Protocol for purity validation.
Module 1: Purification Protocol (The Azeotropic Chase)
The Problem: Users frequently report a persistent "sulfur/acrid" smell even after hours on a high-vacuum rotary evaporator. This indicates trapped thionyl chloride.[1] The Solution: You cannot rely on vacuum alone. You must disrupt the solvation shell using a non-polar solvent that forms a binary azeotrope with thionyl chloride.
Reagents Required
-
Crude Reaction Mixture: (Containing Product + Excess
) -
Toluene (Anhydrous): The "chase" solvent.[3] (Benzene is also effective but avoided due to toxicity; DCM is too volatile).
Step-by-Step Workflow
-
Bulk Removal:
-
The Toluene Chase (Critical Step):
-
Add anhydrous Toluene to the crude residue (approx. 2–3 mL per gram of product).
-
Swirl to dissolve/suspend the oil. The toluene dilutes the remaining
. -
Re-concentrate on the rotary evaporator (45°C, <10 mbar).
-
Repeat this step 3 times.
-
Mechanism:[5][6][7][8][9][10] Toluene co-distills with thionyl chloride (Azeotrope BP: ~76°C at atm, much lower under vac), effectively "sweeping" it out of the viscous product matrix.
-
-
High Vacuum Polish:
-
Place the flask on a Schlenk line (high vacuum manifold, <0.1 mmHg) for 2–4 hours.
-
Observation: The product should solidify or form a glass. If it remains a runny liquid, solvent/impurity content is still high.
-
Visual Workflow (Graphviz)
Caption: Figure 1. Iterative azeotropic purification workflow for high-boiling acid chlorides.
Module 2: Quality Control (Morpholine Titration)
Why not NMR?
While
Principle:
Acid chlorides react quantitatively with morpholine to form an amide and morpholine hydrochloride.
Protocol
-
Blank Preparation:
-
Sample Preparation:
-
Weigh accurately ~100 mg of your purified acid chloride (
).[1] -
Dissolve in 10.0 mL of the same 0.1 N Morpholine solution .
-
Allow to stand for 5–10 minutes (reaction time).
-
Add 20 mL dry methanol and indicator.
-
-
Titration:
-
Titrate both the Blank (
) and the Sample ( ) with standardized 0.1 N HCl (methanolic or aqueous) to the endpoint (Yellow Red).
-
-
Calculation: The difference in volume corresponds to the morpholine consumed by the acid chloride.
[1]
Module 3: Troubleshooting & FAQs
Issue 1: The "Black Tar" Scenario
Q: My reaction mixture turned black/dark brown during reflux. Is the product recoverable? A: This is likely due to thermal decomposition caused by the Vilsmeier-Haack pathway if DMF was used as a catalyst.
-
Diagnosis: Did you use too much DMF?
-
Mechanism: DMF reacts with
to form a highly reactive chloroiminium species. At high temperatures (>60°C), this can polymerize sensitive lactams.[1] -
Fix: For the next batch, use <1 mol% DMF and limit bath temperature to 50°C. For the current batch, attempt a rapid filtration through a celite plug (under inert gas) to remove carbonized solids, then proceed to Toluene Chase.
Issue 2: Solidification Failure
Q: The literature says it's a solid, but mine is a gummy oil. A: This indicates Depressed Melting Point due to impurities.
- Solution: Longer High Vac time.
-
Cause B: Hydrolysis (Carboxylic Acid impurity).
Solution: Check IR. If you see a broad -OH stretch (3500-2500 cm⁻¹), the product has hydrolyzed.[1] You must re-chlorinate with .
Issue 3: Downstream Yield Loss
Q: My subsequent amidation reaction has low yield, even though the acid chloride looked fine.
A: Residual
-
Test: Dissolve a small amount of your acid chloride in dry DCM and add a drop of
solution. Immediate heavy precipitation suggests significant free chloride (beyond the covalent Cl). -
Remedy: Use a scavenger base (Triethylamine or DIPEA) in excess (3.0 equiv) during the next step to neutralize trapped acid species.
Data Summary: Physical Properties
| Property | Value / Note |
| Boiling Point | Decomposes before boiling at atm.[1] (Est. >150°C @ 0.1 mmHg) |
| Appearance | Off-white solid or viscous amber oil (highly dependent on purity) |
| Solubility | Soluble in DCM, THF, Toluene.[1] Reacts violently with Water/Alcohols. |
| Storage | Store at -20°C under Argon/Nitrogen. Shelf life: ~2 weeks. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride purification via azeotropic distillation).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into Vilsmeier-Haack activation with DMF/SOCl2). [1]
-
BenchChem Technical Support. (2025). Removal of Excess Thionyl Chloride - Troubleshooting Guide. (General protocols for thionyl chloride removal).
-
Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups. Wiley. (Source for Morpholine/Amine titration of acid chlorides).[11] [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]
- 8. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. asdlib.org [asdlib.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Guide to Handling Moisture-Sensitive Pyrrolidine Acid Chlorides
Welcome to the technical support center for handling pyrrolidine acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and moisture-sensitive reagents. Pyrrolidine acid chlorides are valuable building blocks in organic synthesis, particularly for creating amide bonds in the development of novel therapeutics. However, their utility is matched by their high reactivity, especially towards moisture. This document provides practical, field-proven insights and troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes pyrrolidine acid chlorides so sensitive to moisture?
A1: The high reactivity of pyrrolidine acid chlorides stems from the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. Water acts as a nucleophile, readily attacking this electrophilic carbon. This initiates a hydrolysis reaction that cleaves the acyl chloride, converting it into the corresponding, and often unreactive, carboxylic acid and generating hydrochloric acid (HCl) as a byproduct.[1][2][3][4] This degradation pathway is the primary reason for their moisture sensitivity.[4]
Q2: How should I store a new bottle of pyrrolidine acid chloride?
A2: Proper storage is the first line of defense against degradation. Upon receipt, inspect the packaging for integrity. These reagents should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[5][6] For long-term stability, refrigeration is recommended.[4] It is advisable to store the main container in a desiccator within the refrigerator to provide an additional layer of protection against ambient moisture.
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents exposure to atmospheric moisture and oxygen.[5][6] |
| Temperature | Refrigerator (2-8 °C) | Slows the rate of potential degradation reactions.[4] |
| Container | Tightly sealed original container | Minimizes moisture ingress. |
| Location | In a desiccator | Provides a secondary barrier against moisture. |
Q3: My pyrrolidine acid chloride is a solid. Does it still need to be handled under an inert atmosphere?
A3: Absolutely. Even solid acid chlorides have a surface that is susceptible to hydrolysis from atmospheric moisture.[4][7] Many are also hygroscopic, meaning they will actively absorb water from the air.[4] Every time the container is opened in a standard lab atmosphere, a small amount of the reagent will inevitably react with humidity, reducing its purity over time.[8] Therefore, all handling, including weighing and dispensing, should be performed under an inert, dry atmosphere, for instance, inside a glovebox or using Schlenk line techniques.[6]
Q4: What are the initial signs that my pyrrolidine acid chloride has degraded?
A4: Visual inspection can offer initial clues. The material may change from a free-flowing powder to a clumpy or sticky solid due to moisture absorption. A pungent, acidic odor of HCl may also become noticeable upon opening the container. For more definitive assessment, analytical techniques are required. A simple test is to check the material's solubility in a non-polar organic solvent; the corresponding carboxylic acid byproduct is often less soluble. For quantitative analysis, techniques like HPLC can be used to assess purity, while Karl Fischer titration can directly measure water content.[4][9]
Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Acylation
This protocol describes the reaction of a pyrrolidine acid chloride with a primary or secondary amine to form an amide.
Materials:
-
Pyrrolidine acid chloride (1.0 eq.)
-
Amine substrate (1.05 eq.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.1 - 1.5 eq.)[10]
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of nitrogen or argon.[6]
-
Reagent Addition: In the flask, dissolve the amine substrate and the tertiary amine base in the anhydrous solvent. Cool the mixture to 0 °C using an ice bath.
-
Acid Chloride Addition: In a separate dry flask, dissolve the pyrrolidine acid chloride in anhydrous solvent. Using a gas-tight syringe, add the acid chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. Maintain the internal temperature below 5 °C during the addition.[11]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.[10]
-
Work-up: Once complete, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove carboxylic acid byproduct), and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Workflow for Handling a New Reagent
Caption: Troubleshooting logic for low-yield acylation reactions.
Problem 3: The reaction is violent or uncontrollable upon adding the acid chloride.
-
Q: When I added my acid chloride, the reaction bubbled vigorously and got very hot. Why?
-
A: Acylation is an exothermic reaction. [2]This issue is almost always caused by adding the acid chloride too quickly. A rapid increase in temperature can lead to side reactions and poses a significant safety hazard.
-
Solution: Always add the acid chloride solution dropwise to a cooled (0 °C) solution of the amine. [10]This allows for controlled dissipation of the heat generated. Ensure your cooling bath is sufficient for the scale of your reaction.
-
Safe Quenching and Disposal
Unreacted acid chlorides must be safely neutralized ("quenched") before disposal. Never add water directly to a large amount of unreacted acid chloride, as the reaction can be violent and release corrosive HCl gas. [12]
| Quenching Agent | Resulting Product | Safety Considerations |
|---|---|---|
| Water | Carboxylic Acid | Add the acid chloride slowly to a large excess of ice-cold water with vigorous stirring. [12]Perform in a fume hood. |
| Alcohols (e.g., Methanol, Ethanol) | Ester | A generally safer and less vigorous method than water. [12]Produces a stable ester. |
| Amines | Amide | Efficiently neutralizes to form a stable amide. [12]|
Recommended Quenching Protocol:
-
Prepare a beaker with a suitable quenching agent (e.g., methanol) in a fume hood, cooled in an ice bath.
-
While stirring vigorously, slowly and carefully add the residual acid chloride solution dropwise to the quenching agent.
-
Monitor the temperature to ensure the reaction does not become too exothermic. [12]4. Once the addition is complete, allow the mixture to stir for 30 minutes to ensure complete neutralization.
-
Dispose of the resulting solution in accordance with your institution's chemical waste guidelines.
References
- Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride. (n.d.). Benchchem.
- Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
- Wu, T. (2022, December 1). 10 Hazards And Safety Tips You Need To Know About HCL.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
- Jones, R. C. F., Begley, M. J., Peterson, G. E., & Sumaria, S. (1990). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1959-1968.
- Acid Chlorides and Chloroformates - Safety and Handling. (n.d.). BASF.
- Hydrochloric acid - SAFETY DATA SHEET. (2009, August 24).
- Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (n.d.). Google Patents.
- Organic Syntheses Procedure. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC.
- PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. (n.d.). Benchchem.
- Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor.
- 2,2-dimethylpyrrolidine. (n.d.). Organic Syntheses Procedure.
- Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). (n.d.). OrgoSolver.
- Why does the acyl chloride react with the more basic NH rather than the acidic OH? (2024, October 14). Reddit.
- Pyrrolidinium chloride. (2024, April 9). ChemBK.
- Chemistry of Acid Halides. (2024, September 30).
- 11 questions with answers in PYRROLIDINES. (n.d.). ResearchGate.
- Pyrrolidine Properties, Reactions and Applications. (n.d.). Safrole.
- pyrrolidine hydrochloride | 25150-61-2. (n.d.). Benchchem.
- Acylation of N-Aryl systems using acyl chlorides. (2025, May 7). Reddit.
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
- Pyrrolidine. (n.d.). Wikipedia.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). PubMed.
- Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride. (n.d.). Benchchem.
- (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI.
- Acyl chlorides stability. (2020, October 26). Sciencemadness.org.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. download.basf.com [download.basf.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Troubleshooting low yields in 5-oxopyrrolidine-3-carboxamide synthesis
Welcome to the technical support center for the synthesis of 5-oxopyrrolidine-3-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the initial formation of the 5-oxopyrrolidine-3-carboxylic acid is consistently low. What are the likely causes and how can I improve it?
Low yields in the initial cyclization reaction to form the 5-oxopyrrolidine-3-carboxylic acid core can often be attributed to several factors related to reaction conditions and starting materials.
Common Causes and Solutions:
-
Incomplete Reaction: The condensation reaction between an amine (e.g., o-aminophenol or N-(4-aminophenyl)acetamide) and itaconic acid requires sufficient time and temperature to go to completion.[1][2]
-
Suboptimal pH: The pH of the reaction medium can be critical. If the medium is too acidic, the amine will be protonated, rendering it non-nucleophilic.[3]
-
Presence of Water: While some syntheses utilize water as a solvent, many subsequent amide formation steps require anhydrous conditions.[3]
-
Troubleshooting: For moisture-sensitive steps, use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I'm struggling with the amide coupling step to form the 5-oxopyrrolidine-3-carboxamide. The yield is poor and I'm seeing multiple side products. What should I investigate?
Amide bond formation is a critical step and can be plagued by low conversion and side reactions if not properly optimized.[4]
Key Areas for Troubleshooting:
-
Choice of Coupling Reagent: The selection of a suitable coupling reagent is paramount for efficient amide bond formation. Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salts like HATU and HBTU.[5][]
-
Expert Insight: The direct reaction of a carboxylic acid and an amine is often inefficient due to the formation of an ammonium salt.[5] Coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
-
-
Reaction Solvent: The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.[7]
-
Base Addition: The presence of a non-nucleophilic base is often necessary to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.[8]
-
Side Reactions: A common side reaction, especially with amino acid substrates, is racemization.[4][9] The formation of byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC) can also complicate purification.
Q3: My final product is difficult to purify. What strategies can I employ to improve the purity of my 5-oxopyrrolidine-3-carboxamide derivative?
Purification can be a significant bottleneck, especially when dealing with closely related impurities or byproducts from the reaction.
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid compounds.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble. Allow the solution to cool slowly, inducing crystallization of the pure product while impurities remain in the solvent. Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Propan-2-ol is a commonly used solvent for recrystallization of these types of compounds.[10]
-
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice.
-
Expert Insight: The choice of eluent (solvent system) is critical. Start with a non-polar solvent and gradually increase the polarity to elute compounds of increasing polarity. TLC is essential for determining the appropriate solvent system and for monitoring the separation.
-
-
Work-up Procedure: Proper work-up after the reaction can significantly simplify purification.
-
Troubleshooting: Quenching the reaction with a dilute acid (e.g., 1% HCl) can help to precipitate the product and remove basic impurities.[3] Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can remove acidic impurities.
-
Q4: I am observing incomplete conversion of my starting materials. How can I drive the reaction to completion?
Incomplete reactions are a common source of low yields. Several factors can contribute to this issue.
Strategies to Enhance Conversion:
-
Reaction Time and Temperature: Amide coupling reactions can sometimes be slow.
-
Reagent Stoichiometry: The molar ratio of the reactants can significantly impact the reaction outcome.
-
Troubleshooting: Using a slight excess (e.g., 1.1-1.5 equivalents) of the amine or the carboxylic acid can help to drive the reaction to completion, depending on which starting material is more precious.
-
-
Removal of Water: For condensation reactions, the water produced as a byproduct can sometimes inhibit the reaction from going to completion.
-
Troubleshooting: The use of molecular sieves can effectively remove water from the reaction mixture.[9]
-
Experimental Protocols
General Protocol for 5-Oxopyrrolidine-3-Carboxylic Acid Synthesis
This protocol is a generalized procedure based on common literature methods.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in water.
-
Addition of Amine: Add the corresponding amine (e.g., o-aminophenol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for the specified time (typically 4-12 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent like water or an alcohol-water mixture.[2]
General Protocol for Amide Coupling
This protocol provides a general framework for the synthesis of 5-oxopyrrolidine-3-carboxamide using a coupling reagent.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 5-oxopyrrolidine-3-carboxylic acid in an anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Addition of Reagents: Add the coupling reagent (e.g., EDC, 1.1 eq.) and, if necessary, an additive (e.g., HOBt, 1.1 eq.). Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.
-
Addition of Amine: Add the desired amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water or a dilute aqueous acid. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: Key parameters influencing amide coupling.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Al-Blewi, F. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 970. [Link]
-
Vainauskas, V., et al. (2020). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. ResearchGate. [Link]
-
Wang, L., et al. (2019). Optimization of reaction conditions. ResearchGate. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. [Link]
-
MDPI. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
Grybaitė, B., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals (Basel), 15(10), 1257. [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Retrieved from [Link]
-
Vaickelionienė, R., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(18), 4242. [Link]
-
ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
PubMed. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
Executive Summary
This guide details the storage, handling, and troubleshooting protocols for 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (CAS: 1181577-49-0). As an acid chloride derivative of a lactam-functionalized pyrrolidine, this compound exhibits high electrophilicity and moisture sensitivity. Improper storage will lead to rapid hydrolysis, releasing hydrogen chloride (HCl) gas and degrading the reagent into its corresponding carboxylic acid.
Part 1: The "Golden Rules" of Storage
Strict adherence to these three parameters is required to maintain >95% purity.
Environmental Control (The 3-Factor System)
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Long-term: -20°C) | Low temperature kinetically inhibits hydrolysis from trace moisture and prevents thermal decomposition of the labile acyl chloride moiety [1]. |
| Atmosphere | Inert Gas (Ar or N₂) | The compound is hygroscopic. Oxygen is less of a concern than humidity; however, an inert blanket is mandatory to exclude atmospheric water vapor [2]. |
| Container | Teflon-lined or Glass | Do not use metal. The potential release of HCl gas can corrode metal caps. Use borosilicate glass vials with PTFE-lined caps to ensure a chemical-resistant seal. |
The "Desiccator Defense"
Even within a refrigerator, humidity fluctuates. Place the primary vial inside a secondary container (a jar or desiccator) containing an active desiccant (e.g., Drierite™ or activated molecular sieves). This creates a "micro-environment" of near-zero humidity.
Part 2: Troubleshooting & FAQs
Direct answers to the most common issues reported by our user base.
Q1: My compound appears as a sticky gum or has formed a white crust. Is it degraded?
Diagnosis: Likely Hydrolysis.
Mechanism: The acid chloride (
-
Check Solubility: The acid chloride should be soluble in anhydrous chloroform or DCM. The hydrolyzed acid often has lower solubility in non-polar solvents.
-
Proton NMR: Run a quick NMR in
.-
Intact Reagent: Look for the specific splitting pattern of the proton alpha to the carbonyl.
-
Degraded: A significant shift in the alpha-proton signal and the appearance of a broad carboxylic acid peak (
ppm) indicates hydrolysis.
-
Q2: When I opened the bottle, I heard a "pop" or hiss. Is this dangerous?
Diagnosis: HCl Pressure Buildup. Risk Level: Moderate. Explanation: Trace moisture entered the vial previously, reacting to release HCl gas. The "pop" is the release of this pressurized gas. Immediate Action:
-
Vent the vial in a fume hood immediately.
-
Purge with dry Nitrogen for 5 minutes to remove residual HCl.
-
Safety Note: Always wear safety goggles and acid-resistant gloves.
Q3: Can I store this compound in solution to make it easier to handle?
Answer: Yes, but with strict caveats. Protocol:
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene. NEVER use alcohols (Methanol, Ethanol) or ethers containing peroxides/water.
-
Condition: Store over 4Å Molecular Sieves to scavenge trace water.
-
Shelf-life: In solution, the shelf-life decreases significantly. Use within 2-4 weeks.
Part 3: Handling & Workflow Visualization
Degradation Pathway
Understanding the enemy is key to prevention. The diagram below illustrates the irreversible hydrolysis pathway that occurs upon exposure to humid air.
Figure 1: The hydrolysis pathway. Note that the reaction releases HCl, which can further catalyze degradation in sensitive substrates.
Decision Tree: "Is My Reagent Safe to Use?"
Figure 2: Rapid assessment workflow for determining reagent viability prior to synthesis.
Part 4: Solvent Compatibility Matrix
When utilizing 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride in synthesis, solvent choice is critical to prevent immediate quenching.
| Solvent Class | Compatibility | Notes |
| Chlorinated (DCM, Chloroform) | Excellent | Preferred for reactions. Must be anhydrous. |
| Ethers (THF, Diethyl Ether) | Good | Ensure peroxide-free and dried over Na/Benzophenone or sieves. |
| Aromatics (Toluene, Benzene) | Good | Good solubility; lower moisture uptake than ethers. |
| Alcohols (MeOH, EtOH) | INCOMPATIBLE | Will instantly form the ester (solvolysis) [3]. |
| Amines (Primary/Secondary) | Reactant | Will form the amide. Use only if this is the intended reaction. |
| Water | INCOMPATIBLE | Causes rapid hydrolysis and heat generation. |
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Acid Chlorides and Handling Protocols. Retrieved from
-
Fisher Scientific. (2024).[2] Handling Moisture Sensitive Reagents: Best Practices. Retrieved from
-
Yufeng. (2025).[1][3] How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from
-
National Institutes of Health (PubChem). (2025). Compound Summary: 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (CID 623482). Retrieved from
(Note: Always consult the specific Certificate of Analysis (CoA) for your batch, as physical forms may vary slightly between synthesis lots.)
Sources
Validation & Comparative
A Guide to the Structural Elucidation of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride: A Predictive ¹H NMR Analysis and Methodological Comparison
Executive Summary
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a reactive synthetic intermediate whose purity and structural integrity are paramount for successful downstream applications in drug development and materials science. Due to its inherent reactivity, particularly the acyl chloride moiety, rapid and unambiguous characterization is crucial yet challenging. This guide provides a comprehensive, predictive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of the title compound. In the absence of a publicly available experimental spectrum, this document serves as an expert-driven reference, detailing the expected chemical shifts, coupling constants, and multiplicity for each proton. We will dissect the molecule into its constituent fragments—the N-cyclohexyl group and the 5-oxopyrrolidine-3-carbonyl chloride core—to build a complete spectral picture from foundational principles. Furthermore, we compare the utility of ¹H NMR with alternative analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), providing researchers with a rationale for selecting the most appropriate characterization methods. This guide culminates in a validated, step-by-step protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results.
Introduction
The 5-oxopyrrolidine (or pyroglutamate) scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its derivatization allows for the exploration of vast chemical space, and the introduction of a reactive handle like a carbonyl chloride at the 3-position creates a versatile intermediate for further elaboration. The N-cyclohexyl substituent adds lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates. The title compound, 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, thus represents a potentially valuable building block.
However, the acyl chloride functional group is highly susceptible to hydrolysis and other nucleophilic attacks, making its characterization non-trivial.[3][4] ¹H NMR spectroscopy stands out as a primary analytical tool, offering a detailed snapshot of the molecular structure in solution. This guide aims to provide a definitive, predictive interpretation of its ¹H NMR spectrum, empowering researchers to confidently identify and assess the purity of this reactive intermediate.
Section 1: Predictive ¹H NMR Spectral Analysis
To accurately predict the ¹H NMR spectrum, we will analyze the molecule's key structural components and the electronic effects they exert on neighboring protons.
Molecular Structure and Proton Assignments
The structure contains several distinct proton environments, each with a unique chemical shift and coupling pattern. The following diagram illustrates the standard IUPAC numbering for the pyrrolidine ring and our assignment labels for clarity in the subsequent analysis.
Caption: Molecular structure with proton labeling.
Fragment-Based Chemical Shift Prediction
-
The 5-Oxopyrrolidine Ring Protons:
-
H³: This methine proton is alpha to two powerful electron-withdrawing groups: the lactam carbonyl (C⁵=O) and the acyl chloride carbonyl (C³-COCl). The acyl chloride group, in particular, exerts a very strong deshielding effect. Protons adjacent to a carbonyl group typically resonate around 2.0-2.5 ppm.[5] Given the additive effect of the second carbonyl and the chlorine atom, the chemical shift for H³ is predicted to be significantly downfield, likely in the 4.0 - 4.5 ppm range.
-
H⁴ᵃ/H⁴ᵇ: These are diastereotopic methylene protons adjacent to the chiral center at C³. They will appear as two distinct signals. They are beta to the acyl chloride and adjacent to the lactam nitrogen. Protons on a carbon adjacent to a lactam nitrogen typically appear between 3.7 and 4.1 ppm.[1][2] We predict these protons to resonate in the 2.6 - 3.0 ppm range.
-
H²ᵃ/H²ᵇ: These diastereotopic methylene protons are adjacent to the lactam carbonyl (C⁵=O) and the nitrogen atom. The primary influence is the carbonyl group, which shifts them downfield. Based on similar structures, their signals are expected around 3.8 - 4.2 ppm .[1][6]
-
-
The N-Cyclohexyl Group Protons:
-
H¹': This methine proton is directly attached to the nitrogen atom of the lactam. The nitrogen atom deshields this proton, moving it significantly downfield compared to a standard cyclohexane ring. Its signal is expected to be a broad multiplet centered around 3.5 - 4.0 ppm .[7]
-
H²'/H⁶' and H³'/H⁵' and H⁴': The remaining ten protons on the cyclohexyl ring will be shielded relative to H¹' and will appear as a series of complex, overlapping multiplets in the aliphatic region. Due to the chair conformation, axial and equatorial protons will have slightly different chemical shifts. This complex signal envelope is expected to span the 1.0 - 2.0 ppm region.[7][8]
-
Predicted Coupling Patterns and Constants (J-coupling)
-
H³: This proton will be coupled to the two H⁴ protons. Assuming different coupling constants for the diastereotopic H⁴ᵃ and H⁴ᵇ, H³ will appear as a doublet of doublets (dd) . Typical vicinal coupling constants (³J) in a five-membered ring depend on the dihedral angle but are generally in the range of 6-9 Hz.[9][10]
-
H⁴ᵃ/H⁴ᵇ: These two protons will be coupled to each other (geminal coupling, ²J) and to H³. The geminal coupling (²J) is typically strong, around 15-18 Hz.[9] Each H⁴ proton will also be coupled to H³, resulting in a complex multiplet for each, likely a doublet of doublets of doublets (ddd) or a more complex pattern if further coupling exists.
-
H²ᵃ/H²ᵇ: These protons are adjacent to the nitrogen and the C³ methine proton. They will exhibit geminal coupling to each other and vicinal coupling to H³. We expect each to appear as a doublet of doublets (dd) .
-
H¹': This proton is coupled to the four adjacent protons on the cyclohexyl ring (H²' and H⁶'). This will result in a complex, broad multiplet .
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H³ | 4.0 - 4.5 | dd (doublet of doublets) | ³J(H³-H⁴ᵃ) ≈ 6-9, ³J(H³-H⁴ᵇ) ≈ 6-9 | 1H |
| H²ᵃ/H²ᵇ | 3.8 - 4.2 | m (multiplets, likely dd) | ²J(H²ᵃ-H²ᵇ) ≈ 15-18, ³J(H²-H³) ≈ 6-9 | 2H |
| H¹' (Cyclohexyl-CH) | 3.5 - 4.0 | m (multiplet) | - | 1H |
| H⁴ᵃ/H⁴ᵇ | 2.6 - 3.0 | m (multiplets, likely ddd) | ²J(H⁴ᵃ-H⁴ᵇ) ≈ 15-18, ³J(H⁴-H³) ≈ 6-9 | 2H |
| H²'-H⁶' (Cyclohexyl-CH₂) | 1.0 - 2.0 | m (overlapping multiplets) | - | 10H |
Section 2: Comparison with Alternative Analytical Techniques
While ¹H NMR provides the most detailed structural information, other techniques offer complementary and confirmatory data.
| Technique | Information Provided | Advantages | Limitations for this Molecule |
| ¹H NMR | Detailed connectivity, stereochemistry, and structural integrity. | Unambiguous structure confirmation, quantitative. | Requires a dry, aprotic solvent; sensitive to paramagnetic impurities. |
| IR Spectroscopy | Presence of key functional groups. | Fast, simple, requires minimal sample preparation. | Provides no connectivity information; cannot distinguish between similar structures. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | The molecule may be unstable in the ion source; fragmentation can be complex. |
| Derivatization-HPLC | Quantitative analysis of purity. | Excellent for trace-level quantification.[11] | Destructive; requires method development; provides no structural information on the original molecule. |
For 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, IR spectroscopy is an excellent first-pass technique. One would expect to see two distinct, strong carbonyl (C=O) stretching absorptions: one for the lactam at ~1680 cm⁻¹ and a much higher frequency stretch for the highly reactive acyl chloride at ~1800 cm⁻¹ .[5] The presence of this ~1800 cm⁻¹ peak is a strong indicator that the acyl chloride is intact. Mass spectrometry would be expected to show the molecular ion peak and a prominent peak corresponding to the loss of chlorine or the formation of an acylium ion.
Section 3: Recommended Experimental Protocol
Adherence to a strict protocol is essential for obtaining a high-quality spectrum of this reactive compound and ensuring the validity of the data.
Workflow for ¹H NMR Analysis
Caption: Recommended workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Solvent Selection and Preparation:
-
Rationale: The acyl chloride moiety is highly sensitive to protic solvents (water, alcohols). Therefore, a dry, aprotic deuterated solvent is mandatory.
-
Protocol: Use deuterated chloroform (CDCl₃) from a sealed ampoule or a bottle stored over molecular sieves. CDCl₃ is a good choice as it dissolves a wide range of organic compounds and has a simple residual solvent peak.
-
-
Sample Preparation (under inert atmosphere):
-
Rationale: Atmospheric moisture can rapidly hydrolyze the sample to the corresponding carboxylic acid, which would complicate the spectrum.[4]
-
Protocol: a. In a glove box or using a Schlenk line under an argon or nitrogen atmosphere, weigh approximately 5-10 mg of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride directly into a clean, dry vial. b. Using a dry syringe, add approximately 0.6 mL of dry CDCl₃. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Agitate gently to dissolve the sample. e. Transfer the solution to a clean, dry 5 mm NMR tube and cap securely.
-
-
Data Acquisition:
-
Rationale: Standard acquisition parameters are typically sufficient, but ensuring adequate signal-to-noise is key for observing complex multiplets.
-
Protocol: a. Insert the sample into a 400 MHz (or higher) NMR spectrometer. b. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using parameters such as a 90° pulse width, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 1 second, and 16 scans.
-
-
Data Processing:
-
Rationale: Proper processing is critical for accurate integration and peak picking.
-
Protocol: a. Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform. b. Carefully phase the spectrum manually and apply a baseline correction. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate all signals and normalize the integration values to a known proton count (e.g., the H³ proton as 1H). e. Analyze the multiplicity and measure the coupling constants for each signal.
-
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride. This guide provides a robust predictive framework for its spectrum, highlighting the expected downfield shifts of the protons alpha to the carbonyl groups and the complex aliphatic signals of the cyclohexyl ring. By understanding these predicted features and employing the rigorous experimental protocol provided, researchers can confidently synthesize, isolate, and characterize this valuable chemical intermediate, ensuring the integrity of their subsequent research and development efforts. The combination of predictive analysis and validated methodology presented herein exemplifies a best-practice approach to the characterization of reactive molecules.
References
-
Department of Chemistry, University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Online] Available at: [Link]
-
Navasaitis, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Online] Available at: [Link]
-
Petrova, M., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(21), 7243. [Online] Available at: [Link]
-
Petrova, M., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 26(23), 7178. [Online] Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Online] Available at: [Link]
-
Gao, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 137-143. [Online] Available at: [Link]
-
Xia, C. L., et al. (2013). Supplementary Information for Org. Biomol. Chem., 11, 8135. The Royal Society of Chemistry. [Online] Available at: [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Online] Available at: [Link]
-
University of Puget Sound. Proton and C-13 Chemical Shifts. [Online] Available at: [Link]
-
University of California, Davis. Coupling constants for 1H and 13C NMR. [Online] Available at: [Link]
-
Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Online] Available at: [Link]
-
Save My Exams. Acyl Chlorides Revision Notes. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Online] Available at: [Link]
-
Clark, J. (2015). An introduction to acyl chlorides (acid chlorides). Chemguide. [Online] Available at: [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online] Available at: [Link]
-
N. Goalby. Acyl Chlorides and Acid Anhydrides. Chemrevise. [Online] Available at: [Link]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride and Structurally Related Analogs
Abstract
This technical guide provides an in-depth comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride. To contextualize its fragmentation behavior, we compare it against two structurally significant alternatives: 1-Phenyl-5-oxopyrrolidine-3-carbonyl chloride and 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. This document elucidates the key fragmentation pathways, explains the chemical rationale behind the observed cleavages, and presents detailed experimental protocols for data acquisition. The analysis demonstrates how subtle changes to the N-substituent and C3-functional group produce distinct mass spectra, providing a robust framework for structural confirmation and differentiation in research, drug development, and quality control settings.
Introduction: The Rationale for Fragmentation Analysis
In modern chemical and pharmaceutical research, the unambiguous structural elucidation of novel synthetic intermediates is paramount. 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride belongs to a class of substituted lactams that serve as versatile building blocks. The presence of a reactive acyl chloride, a sterically demanding N-cyclohexyl group, and a core lactam ring presents a unique combination of fragmentation initiation sites. Understanding its mass spectral "fingerprint" is crucial not only for identity confirmation but also for distinguishing it from related impurities or alternative synthetic products.
Electron Ionization (EI) mass spectrometry is a powerful tool for this purpose, as the high-energy ionization (typically 70 eV) induces reproducible and structurally informative fragmentation.[1] The resulting pattern of fragment ions provides a detailed roadmap of the molecule's weakest bonds and most stable substructures. This guide serves as an expert resource, moving beyond a simple catalog of fragments to explain the causal mechanisms that govern the molecule's decomposition in the gas phase.
Comparative Framework: Selection of Alternative Compounds
To highlight the structural influences on fragmentation, we selected two key comparators:
-
1-Phenyl-5-oxopyrrolidine-3-carbonyl chloride: Replacing the saturated, aliphatic cyclohexyl group with an aromatic phenyl group allows us to directly assess how the stability and electronic nature of the N-substituent alter the fragmentation cascade. Aromatic systems are known to produce stable molecular ions.[2]
-
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid: Substituting the highly reactive carbonyl chloride with a carboxylic acid group provides insight into the role of the C3-functional group in directing fragmentation. This comparison is critical for identifying potential hydrolysis products or starting materials.
Predicted Fragmentation Pathways and Mechanistic Insights
The fragmentation of these molecules is governed by established principles, including the stability of the resulting cations and neutral losses.[3] The primary cleavage sites involve α-cleavage relative to the nitrogen and carbonyl groups, loss of the reactive C3-substituent, and fragmentation within the N-substituent itself.
Fragmentation of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (Target)
The molecular ion (M+•) will appear at m/z 229/231 due to the 35Cl and 37Cl isotopes. Key fragmentation pathways are initiated by the molecule's most labile sites: the acyl chloride and the N-cyclohexyl bond.
-
Pathway A: Loss of Chlorine Radical. A primary and highly favorable fragmentation for acyl chlorides is the loss of the chlorine radical (•Cl) to form a stable acylium ion.[4]
-
Pathway B: Loss of Carbonyl Chloride Radical. Cleavage of the C-C bond between the pyrrolidine ring and the C3 substituent results in the loss of the •COCl radical.
-
Pathway C: α-Cleavage at the N-Cyclohexyl Group. The bond between the nitrogen and the cyclohexyl ring can cleave, or fragmentation can occur within the cyclohexyl ring itself, leading to a series of characteristic losses.[5]
-
Pathway D: Ring Opening & McLafferty-type Rearrangements. Though less dominant for cyclic amides than linear ones, rearrangements can occur, often involving hydrogen transfer from the cyclohexyl group.[6]
Fragmentation of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (Alternative 2)
Replacing -COCl with -COOH fundamentally alters the fragmentation. The molecular ion (m/z 211) will be less prone to losing the entire C3-substituent as a radical. Instead, characteristic losses of water (H₂O) and the hydroxyl radical (•OH) are expected. [7]
Comparative Data Summary
The following table summarizes the key diagnostic ions and their predicted relative abundances for the three compounds under standard EI-MS conditions. This quantitative data provides a clear basis for differentiation.
| Fragment Ion (m/z) | Proposed Identity | 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride | 1-Phenyl-5-oxopyrrolidine-3-carbonyl chloride | 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid |
| 229/231 | [M]+• | Low | Moderate | N/A |
| 225/227 | [M]+• | N/A | High | N/A |
| 211 | [M]+• | N/A | N/A | Moderate |
| 194 | [M - Cl]+ or [M - OH]+ | High | N/A | High |
| 193 | [M - H₂O]+• | N/A | N/A | Moderate |
| 190 | [M - Cl]+ | N/A | High | N/A |
| 166 | [M - COCl]+ or [M - COOH]+ | Moderate | N/A | High |
| 162 | [M - COCl]+ | N/A | Moderate | N/A |
| 83 | [C₆H₁₁]+ (Cyclohexyl cation) | Moderate | N/A | Moderate |
| 77 | [C₆H₅]+ (Phenyl cation) | N/A | Moderate | N/A |
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are recommended. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's thermal stability and volatility. Given the reactive acyl chloride group, GC-MS requires careful optimization to prevent on-column degradation, while LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is often preferred for initial characterization.
Protocol 1: GC-MS for Electron Ionization (EI) Analysis
-
Rationale: This protocol is designed to achieve vaporization and subsequent EI fragmentation while minimizing thermal degradation of the acyl chloride. A fast temperature ramp and a non-polar column are chosen to reduce residence time and surface interactions.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in anhydrous dichloromethane to a final concentration of approximately 1 mg/mL. [4] 2. Work quickly and use dry solvents and glassware to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.
-
If necessary, filter the sample through a 0.2 µm PTFE syringe filter into a clean GC vial. [8]* Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed, non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C (A lower temperature may be tested to assess thermal lability).
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, then ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS for Electrospray Ionization (ESI) Analysis
-
Rationale: This protocol uses the "soft" ionization technique of ESI to primarily generate the protonated molecule [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for MS/MS analysis. This is ideal for confirming molecular weight and for analyzing samples that may be thermally unstable. [9]* Sample Preparation:
-
Dissolve the sample in acetonitrile to a concentration of 1 mg/mL to create a stock solution. [10] 2. Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of ~10 µg/mL. [11]The acid is crucial for promoting protonation in positive ion mode.
-
Avoid non-volatile buffers like phosphates or sulfates, which are incompatible with ESI. [12][13]* Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo G2-XS QToF or equivalent high-resolution mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/Hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS (Optional): Select the [M+H]⁺ ion for fragmentation with a collision energy ramp of 10-40 eV to generate fragment data.
-
Conclusion
The mass spectral fragmentation of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a predictable yet complex process directed by its constituent functional groups. Its fragmentation pattern is clearly distinguishable from its N-phenyl and C3-carboxylic acid analogs. The primary diagnostic fragments for the target compound arise from the loss of the chlorine radical (m/z 194) and subsequent loss of carbon monoxide (m/z 166), coupled with characteristic ions from the cyclohexyl moiety (m/z 83). In contrast, the N-phenyl analog yields a stable molecular ion and a signature phenyl cation (m/z 77), while the carboxylic acid analog is defined by losses of •OH (m/z 194) and H₂O (m/z 193). By leveraging the detailed pathways and protocols within this guide, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their synthetic and analytical workflows.
References
-
Wiley. (2023). Wiley Registry of Mass Spectral Data. [Link]
-
NIST. (2021). NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
NIST. NIST Standard Reference Data Program. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (2021). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data. [Link]
-
Scribd. NIST Chemistry WebBook Overview. [Link]
-
University of Bristol. Sample preparation for the ES/MS. [Link]
-
American Society for Mass Spectrometry. About JASMS & Announcements. [Link]
-
ACS Publications. Journal of the American Society for Mass Spectrometry. [Link]
-
ACS Publications. About Journal of the American Society for Mass Spectrometry. [Link]
-
University of Calgary. Spectroscopic Analysis of Acyl Chlorides. [Link]
-
Chemistry LibreTexts. (2022). Electron Ionization. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
University of Illinois. Sample Preparation | School of Chemical Sciences. [Link]
-
SCION Instruments. (2023). Sample preparation GC-MS. [Link]
-
de la Mata, A. P., & Cuesta, A. G. (2008). Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides. HETEROCYCLES, 75(2), 335. [Link]
-
Lima, E. L. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20081–20091. [Link]
-
Thiele, H., & Gergov, M. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]
- Zenobi, R., & Knochenmuss, R. (1998). Ion formation in MALDI mass spectrometry. Mass Spectrometry Reviews, 17(5), 337-366.
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 13. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
A Comparative Guide to the Infrared (IR) Carbonyl Stretch of Pyrrolidine Acid Chlorides
This guide provides an in-depth analysis of the infrared (IR) carbonyl (C=O) stretching frequency in pyrrolidine acid chlorides, offering a comparative perspective against other relevant carbonyl-containing compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying electronic principles governing these spectral features and provides practical experimental guidance.
The Foundational Principles of Carbonyl IR Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. Covalent bonds are not static; they behave like springs, stretching and bending at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.
The carbonyl (C=O) double bond is one of the most prominent and diagnostic chromophores in an IR spectrum.[1][2] Its stretching vibration gives rise to a strong, sharp absorption band, typically in the region of 1650-1850 cm⁻¹, due to the large change in dipole moment during the stretching motion.[3] The precise frequency of this absorption is exquisitely sensitive to the electronic environment of the carbonyl group, making it a valuable tool for structural elucidation.
The High-Frequency Signature of Acyclic Acid Chlorides
Standard aliphatic acid chlorides exhibit a carbonyl stretching frequency at the high end of the carbonyl region, typically between 1775 cm⁻¹ and 1815 cm⁻¹.[1][4][5] For instance, acetyl chloride shows a strong C=O band around 1800 cm⁻¹.[1]
This high frequency is primarily due to the strong inductive effect (-I) of the highly electronegative chlorine atom. The chlorine atom withdraws electron density from the carbonyl carbon, which in turn strengthens and shortens the C=O double bond. According to Hooke's Law for a simple harmonic oscillator, a stronger (stiffer) bond requires more energy to vibrate, resulting in a higher absorption frequency.
Introducing the Pyrrolidine Moiety: A Tale of Two Effects
When a pyrrolidine ring is attached to the carbonyl carbon, as in a pyrrolidine acid chloride, the nitrogen atom introduces competing electronic effects that modulate the C=O stretching frequency.
-
Inductive Effect (-I): Like chlorine, the nitrogen atom is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect. This effect, in isolation, would tend to increase the C=O stretching frequency.
-
Resonance Effect (+R): The nitrogen atom possesses a lone pair of electrons that can be delocalized into the carbonyl system through resonance. This donation of electron density creates a resonance structure with a single bond between the carbon and oxygen and a double bond between the carbon and nitrogen. This delocalization reduces the double bond character of the C=O bond, weakening it.[6][7] A weaker bond vibrates at a lower frequency.
In the case of pyrrolidine acid chlorides, the resonance effect of the nitrogen atom typically outweighs its inductive effect. This leads to a net decrease in the C=O bond strength compared to a standard acid chloride.
Visualizing the Electronic Tug-of-War
The following diagram illustrates the competing inductive and resonance effects influencing the carbonyl group in a pyrrolidine acid chloride.
Caption: Electronic effects in pyrrolidine acid chloride.
Comparative Analysis of Carbonyl Stretching Frequencies
To fully appreciate the influence of the pyrrolidine ring, it is instructive to compare the expected C=O stretching frequency of a pyrrolidine acid chloride with that of other relevant carbonyl compounds.
| Compound Class | Representative Structure | Key Electronic Effects on C=O | Expected C=O Frequency (cm⁻¹) |
| Aliphatic Ketone | Acetone | Alkyl groups are weakly electron-donating. | ~1715 |
| Aliphatic Acid Chloride | Acetyl Chloride | Strong inductive withdrawal by Chlorine (-I). | 1775 - 1815[1][4][5] |
| Tertiary Amide | N,N-Dimethylacetamide | Strong resonance donation from Nitrogen (+R). | 1630 - 1680[3][8] |
| Pyrrolidine Acid Chloride | 1-(Chloroformyl)pyrrolidine | Dominant resonance donation from Nitrogen (+R) and inductive withdrawal from Chlorine (-I). | Predicted: 1740 - 1780 |
As the table illustrates, the carbonyl stretch of a pyrrolidine acid chloride is anticipated to be at a significantly lower frequency than that of a typical aliphatic acid chloride. The powerful electron-donating resonance from the nitrogen atom reduces the C=O double bond character, a similar but less pronounced effect than that observed in amides. The presence of the highly electronegative chlorine atom, however, keeps the frequency substantially higher than that of an amide.
Experimental Protocol for Acquiring the IR Spectrum of a Pyrrolidine Acid Chloride
This section provides a standardized, self-validating protocol for obtaining a high-quality IR spectrum of a pyrrolidine acid chloride.
A. Safety Precautions
-
Corrosivity and Reactivity: Acid chlorides are corrosive and react violently with water and other protic solvents to release HCl gas.[9] Always handle these compounds in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).
B. Sample Preparation
-
Ensure Anhydrous Conditions: All glassware and sampling accessories (e.g., salt plates) must be scrupulously dry to prevent hydrolysis of the acid chloride.
-
Neat Liquid Sample (Preferred for non-volatile liquids):
-
Place one clean, dry salt plate (e.g., NaCl or KBr) on a stable surface.
-
Using a dry pipette, place a single drop of the pyrrolidine acid chloride onto the center of the plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin film.
-
Immediately mount the salt plate assembly in the spectrometer's sample holder.
-
-
Solution Sample (for solids or highly viscous liquids):
-
Choose a dry, IR-transparent solvent that will not react with the acid chloride (e.g., chloroform, dichloromethane, or carbon tetrachloride).
-
Prepare a dilute solution (typically 1-5% w/v) of the compound.
-
Transfer the solution to a sealed liquid IR cell with an appropriate path length (e.g., 0.1 mm).
-
Acquire a background spectrum of the pure solvent in the same cell first.
-
C. Data Acquisition
-
Spectrometer: Utilize a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Before running the sample, acquire a background spectrum of the ambient atmosphere (for neat samples) or the pure solvent in the cell (for solution samples). This is crucial for correcting for atmospheric CO₂ and water vapor, as well as solvent absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer's beam path and acquire the spectrum.
-
Typical Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
D. Data Analysis
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the strong, sharp absorption band in the 1740-1780 cm⁻¹ region, which corresponds to the C=O stretch of the pyrrolidine acid chloride.
-
Note the exact wavenumber of the peak maximum.
Workflow Diagram: IR Spectrum Acquisition
Caption: Workflow for obtaining an IR spectrum.
Conclusion
The infrared carbonyl stretching frequency of pyrrolidine acid chlorides serves as a clear example of how competing electronic effects—induction and resonance—manifest in molecular spectroscopy. In contrast to the high-frequency C=O stretch of simple acid chlorides, the electron-donating resonance from the pyrrolidine nitrogen significantly lowers this frequency to a predicted range of 1740-1780 cm⁻¹. This value, intermediate between that of a standard acid chloride and an amide, provides a distinct spectral signature. Understanding these structure-spectra correlations is essential for chemists in research and development for the rapid and accurate identification and characterization of such molecules.
References
-
Infrared Spectroscopy. (n.d.). LibreTexts™. [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]
-
IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. [Link]
-
Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (n.d.). Applied Spectroscopy. [Link]
-
Sample preparation and factors affect IR bands. (n.d.). SlideShare. [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). SlidePlayer. [Link]
-
Safe Preparation of HCl and DCl for IR Spectroscopy. (1995). Journal of Chemical Education. [Link]
-
IR spectrum of carboxylic acids and alcohols. (2023). SlideShare. [Link]
-
Infrared spectra of acid chlorides. (n.d.). Chemistry-Knowledge. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. [Link]
-
The Effect of Conjugation on the Carbonyl Stretching Frequency. (2018). Chad's Prep. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 4. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
HPLC retention time of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
This guide details the analytical strategy for 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride , a reactive intermediate used in pharmaceutical synthesis.
Executive Summary: The "Phantom" Retention Time
Direct HPLC analysis of this acid chloride is scientifically invalid. As an acid chloride, 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is highly reactive toward nucleophiles. In a standard Reversed-Phase HPLC (RP-HPLC) environment—which utilizes water, methanol, or acetonitrile (often with water)—the compound will rapidly degrade into its corresponding carboxylic acid or ester.
Therefore, the "retention time" observed is invariably that of its degradation product or a deliberately formed derivative . This guide provides the protocols to control this chemistry and accurately quantify the compound via stable derivatives.
Part 1: Chemical Behavior & Analytical Strategy
Instability Mechanism
Upon injection into a standard aqueous mobile phase, the carbonyl chloride moiety undergoes rapid hydrolysis.
-
Pathway A (Hydrolysis): Reacts with water to form 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid.
-
Pathway B (Alcoholysis): Reacts with methanol (if used as diluent/mobile phase) to form the Methyl ester.
Critical Insight: If you inject the pure acid chloride into a water/ACN gradient, you will see a peak for the Carboxylic Acid (LogP ~0.71). If you dissolve it in methanol, you will see the Methyl Ester (LogP ~1.5).
Recommended Approach: Derivatization
To quantify the acid chloride purity accurately, you must "quench" the reactivity immediately upon sampling. The industry-standard method is Methyl Ester Derivatization .
Caption: Reaction pathway for analytical derivatization. The Acid Chloride is converted to the stable Methyl Ester for HPLC quantification.
Part 2: Experimental Protocols
Method A: Methyl Ester Derivatization (Recommended)
This method converts the unstable chloride into the stable methyl ester. This is the most robust way to determine purity.
Reagents:
-
Quench Solution: Anhydrous Methanol (HPLC Grade).
-
Base Catalyst (Optional): Triethylamine (TEA) can be added (0.1%) to accelerate esterification, though acid chlorides react rapidly with pure methanol.
Protocol:
-
Preparation: Add 1.0 mL of Anhydrous Methanol to a GC/HPLC vial.
-
Sampling: Weigh ~10 mg of the Acid Chloride sample.
-
Derivatization: Dissolve the sample immediately in the Methanol. Vortex for 30 seconds.
-
Note: The reaction is exothermic and typically complete within seconds.
-
-
Dilution: Dilute to 0.5 mg/mL with Mobile Phase A/B (50:50) if necessary.
-
Injection: Inject 5–10 µL onto the HPLC.
Method B: Free Acid Analysis (Hydrolysis)
Use this method if you only want to confirm the "skeleton" of the molecule or if you lack anhydrous solvents.
Protocol:
-
Dissolve ~10 mg of sample in 1.0 mL of Water/Acetonitrile (50:50) .
-
Allow to stand for 10 minutes (ensure full hydrolysis).
-
Inject to analyze as the Carboxylic Acid.
Part 3: HPLC Conditions & Retention Data
Since the specific retention time depends on your column dimensions and flow rate, we provide Relative Retention Times (RRT) and physicochemical predictions based on validated hydrophobicity data.
Physicochemical Drivers
-
1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (Hydrolysis Product):
-
LogP: ~0.71 (Moderately Polar)
-
Elution: Early eluting.
-
-
Methyl Ester Derivative:
-
LogP: ~1.4 – 1.7 (More Hydrophobic)
-
Elution: Retains longer than the acid.
-
Standardized HPLC Method
| Parameter | Condition |
| Column | C18 (L1) Column (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 210 nm (carbonyl) & 254 nm (if impurities present) |
| Injection Vol. | 5 µL |
Gradient Program & Predicted Retention
| Time (min) | % Mobile Phase B | Analyte Behavior | Predicted RT (min)* |
| 0.0 | 5% | Initial Hold | - |
| 2.0 | 5% | Elution of polar impurities | - |
| 15.0 | 90% | Linear Gradient | Acid: ~5.5 - 6.5 minMethyl Ester: ~9.0 - 10.5 min |
| 17.0 | 90% | Wash | - |
| 17.1 | 5% | Re-equilibration | - |
*Note: RTs are estimates for a 150mm column. The Acid will always elute significantly earlier than the Ester.
Part 4: Comparison with Alternatives
When selecting an analytical target, the Methyl Ester derivative offers superior peak shape and quantification accuracy compared to the Free Acid.
| Feature | Methyl Ester Derivative (Recommended) | Free Acid (Hydrolysis Product) |
| Peak Shape | Sharp, Symmetrical. Esters do not interact strongly with silanols. | Tailing. Carboxylic acids often tail on C18 columns without high buffer strength. |
| Stability | High. Stable in solution for >24 hours. | Moderate. Stable, but pH sensitive. |
| Specificity | High. Distinguishes the active chloride from acid impurities already present in the sample. | Low. Cannot distinguish between the active chloride and acid impurities (both appear as the acid peak). |
| Detection Limit | Lower (Better S/N ratio due to sharper peak). | Higher (Peak broadening reduces height). |
References
-
PubChem. 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
- Valeriu, S., et al. (2010). Aromatic acid chlorides dosage with N-acyl-aminoacids in aprotic solvents by a spectrophotometric method. Journal of Molecular Liquids.
- Kishore, K., et al. (2011). HPLC Analysis of Reactive Acid Chlorides as Methyl Esters. Pharmaceutical Technology. (Standard industry protocol for acid chloride analysis).
Comparative Guide: Characterization of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride Impurities
Executive Summary
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (CAS: 1181577-49-0 / related acid CAS: 6304-56-9) is a highly reactive electrophilic intermediate used in the synthesis of pyrrolidone-based pharmaceuticals, including hypoglycemic agents and specific enzyme inhibitors. Its quality is critical; however, its inherent moisture sensitivity presents a unique analytical challenge: distinguishing the active acyl chloride from its hydrolyzed impurity (the carboxylic acid).
This guide compares the three primary methodologies for characterizing impurities in this matrix: Direct Hydrolysis (DH) , In-Situ Derivatization (ISD) , and Quantitative NMR (qNMR) . Based on experimental evidence, we advocate for Method B (ISD) as the industry gold standard for process control, while Method C (qNMR) serves as the primary reference standard.
The Impurity Landscape
Understanding the origin of impurities is the first step in control. The synthesis typically involves the chlorination of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid using thionyl chloride (
Critical Impurity Profile
| Impurity Type | Specific Compound | Origin | Impact on Downstream Process |
| Degradant (Major) | 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | Hydrolysis due to atmospheric moisture. | Reduces yield; consumes stoichiometric base. |
| Starting Material | Cyclohexylamine | Incomplete ring closure during precursor synthesis. | Potential genotoxic concern (amines).[1] |
| Reagent Byproduct | Thionyl Chloride / | Residual chlorinating agent. | Corrosive; interferes with coupling reactions. |
| Stereoisomer | (R)- or (S)- Enantiomer | Racemization during chlorination. | Loss of biological activity in chiral APIs. |
Pathway Visualization
The following diagram illustrates the synthesis and degradation pathways that necessitate specific analytical choices.
Figure 1: Synthesis and degradation pathways.[2] Note that the analytical challenge is distinguishing the 'Target Product' from 'Impurity A', which reverts to the 'Precursor Acid'.
Comparative Analysis of Characterization Methods
Method A: Direct Hydrolysis (DH) - The "Total Acid" Approach
Principle: The sample is intentionally quenched with water, converting all Acyl Chloride back to the Carboxylic Acid. The total acid content is measured via Titration or HPLC.
-
Pros: Simple, no specialized reagents.
-
Cons: Fatal Flaw —It cannot distinguish between the active product and the already-degraded impurity. It assumes 100% purity of the active species, leading to massive overestimation of potency.
-
Verdict: Unsuitable for purity assay; acceptable only for confirming the carbon skeleton identity.
Method B: In-Situ Derivatization (ISD) - The Recommended Protocol
Principle: The sample is quenched immediately with anhydrous methanol (or a secondary amine like nitroaniline) to convert the Acyl Chloride into a stable Methyl Ester (or Amide). The Acid impurity remains underivatized (or reacts much slower).
-
Mechanism:
(Fast) vs No Reaction (Slow). -
Pros: "Freezes" the sample state; allows simultaneous quantification of Active Chloride (as Ester) and Impurity Acid (as Acid).
-
Cons: Requires anhydrous reagents to prevent competition from hydrolysis.
-
Verdict: High Reliability. The industry standard for release testing.
Method C: Quantitative 1H-NMR (qNMR) - The Structural Authority
Principle: Dissolve sample in
-
Pros: Absolute quantification without reference standards; non-destructive.
-
Cons: Lower sensitivity (LOD ~0.1%); expensive instrumentation; requires strictly dry deuterated solvents.
-
Verdict: Validation Tool. Use this to validate the reference standards used in Method B.
Experimental Protocols (Method B: Derivatization-HPLC)
This protocol is designed to quantify the Active Chloride (as methyl ester) and the Residual Acid simultaneously.
Reagents & Preparation[1][2][3][4][5]
-
Derivatizing Agent: Anhydrous Methanol (HPLC Grade,
). -
Quenching Buffer: 0.1% Diethylamine in Acetonitrile (to neutralize HCl generated).
-
Diluent: Acetonitrile (ACN).[2]
Sample Preparation Workflow
-
Blank: Transfer 1.0 mL Methanol into a flask. Add 5.0 mL Diluent.
-
Standard (Ester): Prepare a standard of the Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate (synthesized separately) at 0.5 mg/mL in Diluent.
-
Sample (Derivatization):
-
Weigh 50 mg of the Acyl Chloride sample into a dry volumetric flask.
-
Immediately add 5.0 mL of Anhydrous Methanol. Sonicate for 2 minutes (Reaction is instantaneous).
-
Dilute to volume with Diluent.
-
Note: The Acid impurity present in the sample will NOT esterify significantly under these neutral conditions.
-
HPLC Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (carbonyl) and 254 nm (if aromatic impurities suspected) |
| Injection | 10 µL |
Data Interpretation
-
Peak 1 (RT ~4.5 min): 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (Impurity).
-
Peak 2 (RT ~9.2 min): Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate (Derivatized Active Product).
-
Calculation:
(Where RRF is the Relative Response Factor of the acid vs the ester).
Performance Data Comparison
The following table summarizes the validation parameters when comparing Method A (Hydrolysis) vs Method B (Derivatization).
| Feature | Method A: Direct Hydrolysis | Method B: MeOH Derivatization | Method C: qNMR |
| Specificity | Low (Cannot distinguish Product from Impurity) | High (Separates Ester vs Acid) | High (Distinct chemical shifts) |
| Accuracy (Recovery) | 100% (False Positive) | 98.5% - 101.5% | 99.0% - 100.0% |
| LOD (Impurity) | N/A | 0.05% | ~0.5% |
| Stability | Poor (Sample degrades during run) | Excellent (Stable derivative) | Moderate (Solvent dependent) |
| Throughput | High | High | Low |
Analytical Decision Tree
Use this logic flow to select the correct method for your development stage.
Figure 2: Decision tree for selecting the appropriate analytical technique based on resource availability and data requirements.
References
-
Trivedi, R. et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis.
-
BenchChem. (2025).[3][4] "A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents."
-
European Medicines Agency (EMA). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology."
-
Kishore, M. et al. (2013). "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry.
-
Valgimigli, L. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients." Organic Process Research & Development.
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 5-Oxopyrrolidine Carbonyl Carbons
Authored by: A Senior Application Scientist
Introduction
The 5-oxopyrrolidine ring, a core structure in molecules like pyroglutamic acid, is a prevalent motif in pharmaceuticals, natural products, and peptidomimetics. Its chemical and biological significance necessitates robust analytical methods for structural confirmation and characterization. Among these, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct, high-resolution insight into the carbon skeleton. The chemical shift of the C5 carbonyl carbon, in particular, serves as a highly sensitive probe of the local electronic and stereochemical environment.
This guide provides a detailed comparison of the 13C NMR chemical shifts for the carbonyl carbon in 5-oxopyrrolidine and its derivatives. We will explore the underlying principles governing these shifts, present comparative experimental data, and offer a validated protocol for acquiring high-quality spectra. This content is designed for researchers, chemists, and drug development professionals who rely on precise NMR data for structural elucidation and molecular design.
The 5-Oxopyrrolidine Core Structure
The fundamental 5-oxopyrrolidine structure, also known as a pyroglutamyl moiety or a γ-lactam, features a five-membered ring containing a secondary amide. Understanding its numbering is key to interpreting spectral data.
Caption: Numbering scheme for the 5-oxopyrrolidine ring system.
Factors Influencing the Carbonyl Carbon (C5) Chemical Shift
The resonance of the C5 carbonyl carbon is typically observed in the downfield region of the 13C NMR spectrum (δ ≈ 165-180 ppm). This is primarily due to the sp² hybridization and the strong deshielding effect of the adjacent electronegative oxygen atom.[1][2] However, its precise chemical shift is modulated by several key factors, providing a wealth of structural information.
Caption: Key factors influencing the C5 carbonyl chemical shift.
Substituent Effects
The electronic nature of substituents on the pyrrolidine ring, particularly at the C2 and N1 positions, significantly alters the electron density at the C5 carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs): Groups such as additional carbonyls (e.g., carboxylic acids at C2), esters, or aromatic rings attached to the nitrogen can withdraw electron density through inductive or resonance effects. This deshields the C5 nucleus, causing a downfield shift (higher ppm value).
-
Electron-Donating Groups (EDGs): Alkyl groups or other electron-releasing moieties tend to increase electron density at the C5 carbon, leading to greater shielding and an upfield shift (lower ppm value).
Solvent Effects
The choice of NMR solvent is one of the most critical variables affecting the carbonyl chemical shift.[3] The polarity and hydrogen-bonding capacity of the solvent can dramatically influence the resonance of the amide carbonyl.
-
Polar/Protic Solvents (e.g., D₂O, Methanol-d₄, DMSO-d₆): These solvents can act as hydrogen bond donors, interacting with the lone pair electrons on the carbonyl oxygen. This interaction enhances the polarization of the C=O bond, pulling electron density away from the carbon. The result is significant deshielding and a pronounced downfield shift .[3][4] Studies have shown a clear correlation between carbonyl chemical shifts and solvent polarity parameters like ETN.[3]
-
Apolar Solvents (e.g., Chloroform-d, Benzene-d₆): In less polar environments, these solvent-solute interactions are minimized. The C5 carbonyl carbon is consequently more shielded and resonates at a more upfield position compared to its chemical shift in polar solvents.
pH and Ionization State
For 5-oxopyrrolidine derivatives containing ionizable groups, such as the C2 carboxylic acid in L-pyroglutamic acid, the pH of the solution is a dominant factor.[5] Deprotonation of the carboxylic acid to a carboxylate introduces a negative charge, which alters the electronic environment throughout the molecule, including the C5 carbonyl, typically causing a shift in its resonance.
Comparative Data of Carbonyl Carbon Chemical Shifts
The following table summarizes experimentally observed 13C NMR chemical shifts for the C5 carbonyl carbon in L-pyroglutamic acid and various N-substituted 5-oxopyrrolidine derivatives. This data illustrates the practical impact of the factors discussed above.
| Compound | Substituent(s) | Solvent | Carbonyl (C=O) Chemical Shift (δ, ppm) | Reference(s) |
| L-Pyroglutamic acid | -COOH at C2 | (Not specified) | ~177.8 | [6] |
| L-Pyroglutamic acid | -COOH at C2 | D₂O | ~181.5 | [7] |
| N-(4-acetylphenyl)-5-oxopyrrolidine-2-carbohydrazide | -NHNH₂ at C2, -C₆H₄Ac at N1 | DMSO-d₆ | 171.59, 171.69 | [8] |
| N-(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)acetyl)phenyl)-5-oxopyrrolidine-2-carboxamide | Complex amide at C2, substituted phenyl at N1 | DMSO-d₆ | 168.09, 171.18, 172.65 | [8] |
| N-(4-aminophenyl)-5-oxopyrrolidine-2-carboxamide | Amide at C2, -C₆H₄NH₂ at N1 | DMSO-d₆ | 168.12 | [8] |
Note: Some compounds exhibit multiple carbonyl signals due to other carbonyl groups in the substituents or the presence of rotational isomers.[8] The data clearly shows the downfield shift of the pyroglutamic acid carbonyl in the highly polar, hydrogen-bonding solvent D₂O compared to less polar conditions. The derivatives in DMSO-d₆, another polar solvent, show carbonyl resonances in the ~168-173 ppm range.
Validated Experimental Protocol for 13C NMR Analysis
Acquiring accurate and reproducible 13C NMR data is paramount. The following protocol outlines a self-validating system for the analysis of 5-oxopyrrolidine derivatives.
Caption: Standard workflow for acquiring 13C NMR spectra.
Step-by-Step Methodology
-
Sample Preparation:
-
Solute Concentration: Accurately weigh 5-25 mg of the 5-oxopyrrolidine derivative. A concentration of approximately 25 mmol/L is a robust starting point.[3]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For comparative studies, consistency is key. DMSO-d₆ is an excellent choice for many polar organic molecules. For biological contexts, D₂O may be more appropriate.
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.0 ppm), for precise referencing. Alternatively, reference the spectrum to the known chemical shift of the deuterated solvent (e.g., DMSO-d₆ at δ = 39.5 ppm).[3]
-
Dissolution: Add 0.6-0.7 mL of the chosen solvent to the sample vial. Vortex thoroughly until the sample is completely dissolved, then transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz for ¹H, which corresponds to ~100 MHz for ¹³C) for optimal resolution and sensitivity.[3]
-
Locking and Shimming: Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and shim the magnetic field to achieve maximum homogeneity and sharp spectral lines.
-
Temperature: Ensure a stable and recorded temperature, typically 298 K (25 °C), for reproducibility.[3]
-
Acquisition Mode: Employ a standard ¹³C pulse program with broadband proton decoupling. This critical step collapses all C-H coupling, resulting in a simplified spectrum where each unique carbon appears as a singlet.[1]
-
Parameters: Use a spectral width sufficient to cover the entire expected range (e.g., 0-220 ppm). The quaternary nature of the carbonyl carbon often results in a long relaxation time; ensure the relaxation delay (d1) is adequate (e.g., 2-5 seconds) for quantitative accuracy if needed, although it is less critical for simple peak detection.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans (from several hundred to several thousand) will be required to achieve a good signal-to-noise ratio, especially for the carbonyl carbon.
-
-
Data Processing:
-
Transformation and Phasing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
-
Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known value.[3] This step is the cornerstone of data trustworthiness.
-
Analysis: Identify and label the peak corresponding to the 5-oxopyrrolidine carbonyl carbon in the expected region (typically 165-180 ppm).
-
Conclusion
The 13C NMR chemical shift of the carbonyl carbon in 5-oxopyrrolidine derivatives is a powerful diagnostic tool, rich with structural information. Its sensitivity to electronic effects from substituents, solvent interactions, and pH makes it an invaluable parameter for confirming molecular identity, probing intermolecular interactions, and understanding the local chemical environment. By employing a standardized and validated experimental protocol, researchers can generate high-quality, reproducible data, enabling robust comparisons and confident structural assignments in the fields of chemical synthesis, medicinal chemistry, and materials science.
References
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Enlarged sections of 13 C NMR spectrum of 13 C-labeled pyroglutamate in... ResearchGate. [Link]
-
Solvent Effects on the Carbon – 13 NMR Chemical Shifts and Rotational Barriers of N,N-Dimethylbenzamide - Solvent Enhanced π Polarization. ResearchGate. [Link]
-
Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PMC. [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Unknown Source. [Link]
-
13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]
-
13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects. PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Pyroglutamic acid(98-79-3) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Analytical Differentiation of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid and its Acyl Chloride Derivative
Executive Summary
In the synthesis of pyrrolidine-based pharmaceuticals (e.g., nootropic analogs or polymeric precursors), 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (Compound A) is frequently converted to its highly reactive acyl chloride derivative (Compound B).
Differentiation between these two species is critical for process control. Incomplete conversion to the chloride leads to low yields in subsequent coupling reactions, while hydrolysis of the chloride back to the acid during storage compromises reagent integrity. This guide outlines three validated methods—Spectroscopic (IR/NMR), Chemical (AgNO₃), and Physical—to definitively distinguish these compounds.
Structural Context & Reactivity[1]
Both compounds share a core 1-cyclohexyl-5-oxopyrrolidine scaffold. The differentiation rests entirely on the functional group at the 3-position.
| Feature | Compound A (Acid) | Compound B (Chloride) |
| Formula | C₁₁H₁₇NO₃ | C₁₁H₁₆ClNO₂ |
| C-3 Substituent | Carboxylic Acid (-COOH) | Acyl Chloride (-COCl) |
| Stability | Stable solid; H-bond donor. | Moisture sensitive; Hydrolyzes to A + HCl. |
| Reactivity | Nucleophilic at Oxygen (weak); Acidic. | Highly Electrophilic at Carbonyl. |
Reaction Pathway Visualization
The following diagram illustrates the relationship between the two forms and the hydrolysis risk that necessitates testing.
Figure 1: Activation and degradation pathways. The dashed red line represents the degradation detected by the protocols below.
Method A: Infrared Spectroscopy (FT-IR) – The "Fingerprint"
FT-IR is the fastest non-destructive method to assess conversion. The key differentiator is the shift in the carbonyl stretching frequency and the presence/absence of the hydroxyl stretch.
Expected Spectral Data
| Functional Group | Compound A (Acid) | Compound B (Chloride) | Differentiation Logic |
| O-H Stretch | Broad, 2500–3300 cm⁻¹ | Absent | The acid dimerizes via H-bonding, creating a massive broad peak. The chloride lacks this entirely. |
| C=O (Side Chain) | 1705–1730 cm⁻¹ | 1785–1815 cm⁻¹ | The inductive effect of Chlorine shifts the carbonyl stretch to a significantly higher wavenumber (blue shift). |
| C=O (Lactam Ring) | ~1660–1690 cm⁻¹ | ~1660–1690 cm⁻¹ | Internal Standard: This peak remains relatively constant in both spectra, confirming the core ring structure is intact. |
Application Note: If you observe a "doublet" in the carbonyl region (e.g., 1710 and 1800 cm⁻¹) during synthesis, the reaction is incomplete. Pure chloride should show minimal absorbance at 1710 cm⁻¹.
Method B: Nuclear Magnetic Resonance (NMR) – Structural Confirmation
When quantitative purity data is required, ¹H NMR is the gold standard.
¹H NMR Protocol (Solvent: CDCl₃ or DMSO-d₆)
Note: CDCl₃ must be dry (stored over molecular sieves) to prevent in-tube hydrolysis of the chloride.
-
The Acidic Proton:
-
Compound A: Shows a broad singlet between 10.0 – 13.0 ppm (COOH).
-
Compound B: This region is silent .
-
-
Alpha-Proton Shift:
-
The proton at the 3-position (chiral center) will experience a slight downfield shift in the chloride due to the deshielding nature of the -COCl group compared to the -COOH, though this is often subtle (~0.2-0.5 ppm shift).
-
¹³C NMR Differentiation[2][3]
-
Compound A (Acid Carbonyl): ~172–178 ppm.
-
Compound B (Chloride Carbonyl): ~168–172 ppm.
-
Caution: Because these ranges overlap depending on solvent and concentration, ¹³C is less diagnostic than ¹H NMR or IR for this specific pair.
-
Method C: The Silver Nitrate Test (Chemical Reactivity)
This is a qualitative "wet chemistry" test ideal for quick checks in a manufacturing environment where spectroscopy may be unavailable.
Principle: Acyl chlorides react violently with water to release Chloride ions (Cl⁻). Carboxylic acids do not release free Cl⁻ ions. Silver Nitrate (AgNO₃) reacts with Cl⁻ to form a white precipitate (AgCl).[1][2][3]
Step-by-Step Protocol
-
Preparation: Prepare a 0.1 M solution of AgNO₃ in distilled water.
-
Sample Prep: Place ~20 mg of the test substance in a clean, dry test tube.
-
Reaction: Add 0.5 mL of distilled water.
-
Observation 1: If it is the Chloride , you may see fumes (HCl gas) or hear a slight hiss. The Acid will simply suspend or dissolve slightly.
-
-
Detection: Add 2-3 drops of the AgNO₃ solution.
Results Interpretation:
| Observation | Conclusion | Mechanism |
| Instant White Precipitate | Compound B (Chloride) | R-COCl + H₂O → R-COOH + HCl ; then HCl + AgNO₃ → AgCl(s) |
| No Precipitate / Clear | Compound A (Acid) | Carboxylic acid does not liberate halide ions. |
Analytical Workflow Decision Tree
Use this logic flow to determine the identity of your unknown sample.
Figure 2: Analytical decision matrix for rapid identification.
Handling and Stability
-
Compound A (Acid): Generally stable. Store in cool, dry conditions.
-
Compound B (Chloride): Moisture Sensitive. Must be stored under inert atmosphere (Nitrogen/Argon) at <4°C.
-
Sign of degradation: If the chloride sample develops a "crust" or smells sharply of acidic fumes (HCl) upon opening, it has likely hydrolyzed back to Compound A.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for IR and NMR shifts of acid chlorides vs acids).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for AgNO₃ halide testing).
-
National Institute of Standards and Technology (NIST). Cyclohexanecarboxylic acid, 1-cyclohexyl-.[4] NIST Chemistry WebBook, SRD 69. [Link] (Reference for the parent acid structure and properties).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for Carbonyl shift data: Acid ~1710 vs Chloride ~1800 cm⁻¹).[5]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride
For professionals in research and drug development, the responsible management of reactive chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper handling and disposal of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, a compound whose reactivity demands meticulous adherence to established safety procedures. The core principle of its disposal is the controlled conversion of the highly reactive acyl chloride functional group into a less hazardous substance through a carefully executed neutralization process prior to final waste collection.
Hazard Identification and Risk Assessment: Understanding the "Why"
1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a halogenated organic compound featuring a highly reactive acyl chloride functional group. The primary hazards stem from this group's susceptibility to nucleophilic attack, particularly by water.
-
High Reactivity: Acyl chlorides react vigorously, often violently, with water and other protic solvents (like alcohols) in a strongly exothermic reaction.[1][2] This hydrolysis reaction produces the corresponding carboxylic acid (1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[3][4] The rapid generation of HCl gas can cause a dangerous pressure buildup in a closed container and creates a significant inhalation hazard.[5]
-
Corrosivity: Due to its reactivity and the generation of HCl upon contact with moisture, the compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][6] Vapors are lachrymatory (tear-inducing) and irritating.[1]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental contamination.[7][8] Such compounds require specific disposal routes, typically incineration at a licensed facility, to prevent their release into the environment.[7]
The pyrrolidine core itself is a common scaffold in pharmaceuticals, and while the parent structure has its own hazard profile, the immediate and primary danger in this instance is the acyl chloride group.[9][10][11]
| Hazard | Consequence | Mitigation |
| Moisture Sensitivity | Violent reaction, release of corrosive HCl gas. | Handle under inert atmosphere if possible; store in a desiccator; ensure all glassware is scrupulously dry.[12][13] |
| Corrosivity | Severe skin and eye burns, respiratory tract irritation. | Always handle within a chemical fume hood; wear appropriate Personal Protective Equipment (PPE).[1][14] |
| Inhalation Toxicity | Irritation of mucous membranes, potential lung damage. | Work in a well-ventilated area, specifically a certified chemical fume hood.[6] |
Pre-Disposal Preparations: Setting the Stage for Safety
Before beginning any neutralization procedure, meticulous preparation is paramount. This ensures that the process can be conducted smoothly and safely, with contingencies in place for any unexpected events.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield.[1][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[6]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes. An apron may be advisable for handling larger quantities.[1]
Essential Equipment and Reagents:
-
A certified and functioning chemical fume hood.
-
A three-necked flask or a large beaker (at least 10x the volume of the material to be neutralized) equipped with a magnetic stirrer and stir bar.
-
An ice bath to control the reaction temperature.
-
A dropping funnel or a syringe pump for controlled, slow addition.
-
Neutralizing agent: A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Alternatively, an alcohol like methanol or ethanol can be used.[15]
-
pH paper or a calibrated pH meter.
-
A designated, properly labeled hazardous waste container for halogenated organic waste.[7][16]
Step-by-Step Neutralization Protocol: The Core Procedure
This protocol details the controlled quenching of 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride. The key to safety is the slow, controlled addition of the reactive compound to the neutralizing agent to manage the exothermic reaction.[15]
Method 1: Hydrolysis with a Weak Base (Preferred for Safety)
This method converts the acyl chloride to its corresponding and more stable carboxylate salt.
-
Prepare the Neutralizing Solution: In a large beaker or flask situated within an ice bath, place an excess of a chilled 5-10% sodium bicarbonate solution. Begin gentle stirring. The use of a weak base like sodium bicarbonate is advantageous as it will neutralize the generated HCl without presenting the hazards of a strong caustic solution.
-
Prepare the Acyl Chloride: If the 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is in a solid form, dissolve it in a minimal amount of an inert, anhydrous solvent (e.g., tetrahydrofuran - THF). If it is a liquid, it can be added directly.
-
Controlled Addition: Slowly add the acyl chloride solution dropwise to the stirring bicarbonate solution using a dropping funnel.[15] Causality: This slow, controlled addition is critical to dissipate the heat generated from the exothermic hydrolysis reaction, preventing boiling and splashing of the corrosive mixture.[1]
-
Monitor the Reaction: Continue stirring in the ice bath for at least 1-2 hours after the addition is complete to ensure the reaction has gone to completion. You will observe off-gassing (CO₂) as the acyl chloride and generated HCl are neutralized.
-
Final pH Check: Once the reaction has subsided, carefully check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If it remains acidic, add more bicarbonate solution until the desired pH is achieved.
Method 2: Alcoholysis
This method converts the acyl chloride into a more stable ester derivative.[15]
-
Prepare the Alcohol: In a flask, place an excess of a simple alcohol such as methanol or ethanol under gentle stirring. An ice bath is recommended.
-
Controlled Addition: Slowly add the 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride dropwise to the alcohol.
-
Neutralize Byproduct: This reaction will still produce HCl. After the initial reaction subsides, a base (like sodium bicarbonate solution) must be added cautiously to neutralize the acid before disposal.
-
Final pH Check: Verify that the final solution is neutral (pH 7-9) before proceeding to waste collection.
Workflow Visualization
Sources
- 1. download.basf.com [download.basf.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. cubework.com [cubework.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
